Comprehensive Technical Guide on 2-(3-Aminophenyl)phenol: Structural Characterization, Synthesis, and Impurity Profiling
Executive Summary 2-(3-Aminophenyl)phenol (CAS: 161887-01-0), systematically named 3'-amino-[1,1'-biphenyl]-2-ol, is a specialized biaryl compound characterized by the presence of both phenolic and anilinic functional gr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(3-Aminophenyl)phenol (CAS: 161887-01-0), systematically named 3'-amino-[1,1'-biphenyl]-2-ol, is a specialized biaryl compound characterized by the presence of both phenolic and anilinic functional groups[1]. In pharmaceutical development, it is critically recognized as an impurity associated with the synthesis and degradation of Carvedilol, a widely prescribed non-selective beta-blocker[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via palladium-catalyzed cross-coupling, and self-validating analytical protocols for its detection in active pharmaceutical ingredient (API) matrices.
Chemical Structure and Physicochemical Profiling
The molecular architecture of 2-(3-Aminophenyl)phenol consists of a biphenyl core with an ortho-hydroxyl group on one ring and a meta-amino group on the other[3]. This dual-functionality imparts unique electronic properties. The hydroxyl group acts as a strong hydrogen bond donor, while the amino group provides basicity, making the molecule highly sensitive to pH variations and oxidative stress.
Table 1: Physicochemical Properties of 2-(3-Aminophenyl)phenol
The most robust method for synthesizing unsymmetrical biaryls like 2-(3-Aminophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction, similar to the synthesis of other aminobiphenyls[4]. The synthesis typically involves the coupling of 2-hydroxyphenylboronic acid with 3-bromoaniline.
Causality in Experimental Design:
Catalyst Selection : A palladium(0) precursor, such as Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2, is selected due to its high turnover frequency and ability to undergo rapid oxidative addition with aryl bromides[5].
Base Selection : Potassium carbonate (K2CO3) is utilized not merely to neutralize the reaction, but to activate the boronic acid by forming a highly nucleophilic boronate complex, which is a prerequisite for the transmetalation step.
Solvent System : A biphasic mixture of 1,4-Dioxane/H2O ensures the solubility of both the organic substrates and the inorganic base, facilitating interfacial mass transfer.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(3-Aminophenyl)phenol.
Self-Validating Synthetic Protocol:
Preparation : In a Schlenk flask under an inert argon atmosphere, charge 1.0 eq of 3-bromoaniline, 1.2 eq of 2-hydroxyphenylboronic acid, and 0.05 eq of XPhos Pd G2[5]. Control Step: The inert atmosphere prevents the oxidative homocoupling of the boronic acid.
Solvent Addition : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v).
Reaction : Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). Validation: The disappearance of the 3-bromoaniline spot confirms reaction completion.
Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4.
Purification : Purify via flash column chromatography. Isolate the product and verify purity via 1H-NMR (confirming the presence of characteristic ortho-coupled phenolic protons and meta-coupled anilinic protons).
In the regulatory landscape of drug development (e.g., ICH Q3A guidelines), the identification and quantification of API impurities are mandatory. 2-(3-Aminophenyl)phenol is a documented impurity of Carvedilol[6],[2]. Carvedilol is synthesized from carbazole derivatives. Under specific thermal or oxidative stress conditions, or via side reactions during the carbazole ring construction, biaryl cleavage or aberrant ring-opening can yield 2-(3-Aminophenyl)phenol as a degradation product or synthetic byproduct[2].
Pathway illustrating the emergence of 2-(3-Aminophenyl)phenol as an API impurity.
To ensure pharmaceutical integrity, the detection of 2-(3-Aminophenyl)phenol must rely on orthogonal analytical techniques. The following RP-HPLC protocol is designed as a self-validating system to accurately quantify this impurity against the main API.
Self-Validating RP-HPLC Protocol for Impurity Quantification:
Column : C18 (250 mm × 4.6 mm, 5 µm). Rationale: The hydrophobic stationary phase effectively retains the biaryl core.
Mobile Phase : Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Rationale: TFA suppresses the ionization of the phenolic -OH and protonates the -NH2, sharpening the chromatographic peak and preventing tailing.
System Suitability Test (SST) : Inject a resolution mixture containing Carvedilol API and a 2-(3-Aminophenyl)phenol reference standard[2]. Validation Criterion: The resolution (Rs) between the API and the impurity must be ≥ 2.0. If Rs < 2.0, the system is deemed unsuitable, and the mobile phase gradient must be adjusted.
Sample Analysis : Inject the API sample at a concentration of 1 mg/mL. Monitor at UV λ = 254 nm.
Orthogonal Validation : Any peak eluting at the retention time of the impurity must be subjected to LC-MS/MS analysis. The presence of the parent ion [M+H]+ at m/z 186.09 confirms the identity, validating the UV detection.
Self-validating analytical workflow for impurity detection in API matrices.
Synthesis Pathways and Reaction Mechanisms for 2-(3-Aminophenyl)phenol: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist, I approach the synthesis of biaryl compounds not merely as a sequence of steps, but as a finely tuned thermodynamic system. The compound 2-(3-Aminophenyl)phenol is a c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the synthesis of biaryl compounds not merely as a sequence of steps, but as a finely tuned thermodynamic system. The compound 2-(3-Aminophenyl)phenol is a critical structural motif and intermediate in the development of various pharmaceuticals, including Rev-erb agonists and carvedilol derivatives. This whitepaper provides an in-depth analysis of the synthesis pathways, mechanistic underpinnings, and self-validating experimental protocols required to synthesize this biaryl compound with high fidelity and yield.
Chemical Identity & Target Profile
Before designing a synthesis pathway, it is imperative to define the target's physicochemical parameters:
Structural Features : A biaryl axis containing an ortho-hydroxyl group on one ring and a meta-amino group on the adjacent ring.
Retrosynthetic Analysis and Pathway Selection
The construction of the biaryl C-C bond is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Retrosynthetic disconnection of the biaryl axis reveals two primary pathways:
Route A : Coupling of 2-hydroxyphenylboronic acid with 3-bromoaniline[2].
Route B : Coupling of 2-bromophenol with 3-aminophenylboronic acid[3].
Retrosynthetic disconnections for 2-(3-Aminophenyl)phenol via Suzuki-Miyaura cross-coupling.
Thermodynamic Pathway Selection : Route A is generally preferred. 2-Hydroxyphenylboronic acid is highly stable and commercially abundant. Furthermore, placing the halogen on the aniline ring (3-bromoaniline) avoids the potential oxidative side-reactions that can occur with electron-rich ortho-halophenols under prolonged heating[2].
Mechanistic Deep-Dive: The Suzuki-Miyaura Cross-Coupling
To ensure a self-validating protocol, one must understand the causality behind the catalytic cycle. The reaction proceeds through three fundamental steps:
Oxidative Addition : The Pd(0) active species inserts into the C-Br bond of the aryl halide. Causality: This is typically the rate-limiting step. The use of an electron-rich ligand increases the electron density on the palladium center, accelerating this insertion.
Transmetalation : The base (e.g., K2CO3) activates the boronic acid by forming a negatively charged boronate complex[4]. Causality: Boronic acids themselves are poor nucleophiles. The formation of the boronate increases the nucleophilicity of the aryl group, facilitating its transfer to the Pd(II) center.
Reductive Elimination : The two aryl groups couple, releasing the target biaryl and regenerating the Pd(0) catalyst. Causality: The choice of the dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is deliberate. Its wide steric bite angle (~99°) forces the two aryl groups on the Pd(II) center into close proximity, drastically lowering the activation energy required for elimination[2],[3]. This is critical for overcoming the steric hindrance introduced by the ortho-hydroxyl group.
Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol (Route A)
This step-by-step methodology is designed as a self-validating system, incorporating built-in quality control gates to ensure predictable outcomes[2].
Step 1: Reagent Preparation and Degassing
Action : Charge a flame-dried Schlenk flask with 3-bromoaniline (1.0 equiv), 2-hydroxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv). Add a solvent mixture of 1,4-dioxane and an aqueous solution of K2CO3 (2.0 equiv) in a 4:1 ratio.
Causality : A slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions. The biphasic solvent system ensures the dissolution of both the organic substrates and the inorganic base, while water is mechanistically essential for boronate formation.
Action : Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with inert gas (N2 or Ar) for 15 minutes.
Validation Gate : The solution must transition to a distinct biphasic mixture without dark particulate precipitation. Premature precipitation indicates Pd black formation due to oxygen contamination.
Step 2: Catalytic Coupling
Action : Heat the reaction mixture to 90 °C under a positive pressure of nitrogen for 12–18 hours.
Causality : Elevated temperature provides the thermodynamic activation energy necessary to drive the sterically hindered oxidative addition and transmetalation steps.
Step 3: In-Process Monitoring
Action : Monitor reaction progress via Thin-Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1) and LC-MS.
Validation Gate : Confirm the disappearance of the 3-bromoaniline spot and the emergence of a new, more polar UV-active spot corresponding to the product mass (m/z 186.1[M+H]+).
Step 4: Workup and Purification
Action : Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Causality : Celite filtration effectively removes insoluble palladium residues (Pd black) and spent ligand, preventing contamination of the organic phase.
Action : Wash the organic filtrate with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
Quantitative Data Summaries
The following table summarizes the optimized parameters and expected outcomes for both synthetic routes, allowing for rapid comparative analysis.
The synthesis of 2-(3-Aminophenyl)phenol requires a rigorous understanding of organometallic catalysis. By selecting Route A and employing Pd(dppf)Cl2 in a biphasic dioxane/water system, chemists can leverage the steric properties of the dppf ligand and the thermodynamic stability of the boronate intermediate to overcome the inherent steric hindrance of the ortho-substituted ring. Adhering to the self-validating protocols outlined above ensures high reproducibility, yield, and purity suitable for downstream pharmaceutical applications.
References
CAS No : 161887-01-0 | Product Name : 2-(3-Aminophenyl)phenol | Pharmaffiliates. Pharmaffiliates. 1
A Comprehensive Guide to the Spectroscopic Characterization of 2-(3-Aminophenyl)phenol using NMR and FTIR Spectroscopy
Introduction 2-(3-Aminophenyl)phenol is a biphenyl derivative featuring two key functional groups: a hydroxyl group (-OH) attached to one phenyl ring and an amino group (-NH₂) on the other. This unique arrangement of a p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-(3-Aminophenyl)phenol is a biphenyl derivative featuring two key functional groups: a hydroxyl group (-OH) attached to one phenyl ring and an amino group (-NH₂) on the other. This unique arrangement of a phenol and an aniline moiety within a single molecule makes it an interesting subject for structural analysis and a valuable building block in various chemical syntheses. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth exploration of the characterization of 2-(3-Aminophenyl)phenol using two of the most powerful and complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
This document is designed for researchers, chemists, and quality control professionals. It moves beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present an expert interpretation of the expected spectral data, grounded in established scientific principles.
Molecular Structure and Key Features
To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. 2-(3-Aminophenyl)phenol consists of a phenol ring linked at the 2-position to a 3-aminophenyl ring. The numbering convention used throughout this guide for spectral assignment is illustrated below.
Caption: Structure of 2-(3-Aminophenyl)phenol with atom numbering.
The molecule possesses several key characteristics that will dictate its spectroscopic signature:
Two Aromatic Rings: This will lead to complex signals in the aromatic region of the NMR spectra and characteristic C=C and C-H vibrations in the FTIR spectrum.
Phenolic -OH Group: This proton is acidic and its signal in ¹H NMR is often broad and solvent-dependent. In FTIR, it gives rise to a strong, broad absorption band due to hydrogen bonding.[1]
Primary Aromatic -NH₂ Group: This group provides a distinct signal in ¹H NMR and two characteristic N-H stretching bands in the FTIR spectrum.[2]
Substitution Pattern: The ortho and meta substitution patterns on the two rings will determine the spin-spin coupling (splitting patterns) of the aromatic protons in the ¹H NMR spectrum.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.[3]
Causality in Experimental Choices: Solvent Selection
The choice of deuterated solvent is a critical first step. For a molecule with labile protons like 2-(3-Aminophenyl)phenol (-OH and -NH₂), the solvent's ability to engage in hydrogen bonding can significantly affect the chemical shifts of these protons.
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent choice as it is a hydrogen bond acceptor, which slows down the proton exchange rate. This often results in sharper -OH and -NH₂ signals that can be clearly observed and integrated.[4]
CDCl₃ (Deuterated Chloroform): A less polar option. While commonly used, it may lead to broader, less distinct signals for the -OH and -NH₂ protons due to faster exchange with trace amounts of water.[5]
D₂O (Deuterium Oxide): This solvent is used for a specific purpose: to confirm the identity of -OH and -NH₂ peaks. Upon adding a drop of D₂O to the NMR sample (a "D₂O shake"), the labile protons exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
For this guide, we will base our predictions on DMSO-d₆ as the solvent to maximize the information obtained.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
Expected ¹H NMR Data (Predicted for 400 MHz in DMSO-d₆)
Assigned Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
-OH
~9.5 - 10.0
Broad Singlet
1H
The phenolic proton is acidic and deshielded, appearing far downfield. Its broadness is due to hydrogen bonding and exchange.[5]
-NH₂
~5.0 - 5.5
Broad Singlet
2H
Protons of the primary amine appear downfield from aliphatic amines due to the aromatic ring. The signal is often a broad singlet.
| Aromatic Protons | ~6.5 - 7.5 | Multiplets | 8H | The 8 aromatic protons will appear in this region. Their specific shifts and coupling patterns depend on the electronic effects of the -OH and -NH₂ substituents. |
Detailed Aromatic Region Prediction:
The electron-donating -OH and -NH₂ groups will shield the ortho and para protons, shifting them upfield relative to benzene (7.36 ppm). The complex overlap of signals from both rings will likely result in a series of multiplets. A higher field spectrometer (≥600 MHz) or 2D NMR techniques (like COSY and HSQC) would be necessary for unambiguous assignment of each individual aromatic proton.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.
Expected ¹³C NMR Data (Predicted for 100 MHz in DMSO-d₆)
Assigned Carbon
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
C-O (Phenol)
155 - 160
The carbon directly attached to the electronegative oxygen atom is significantly deshielded and appears furthest downfield.[5]
C-N (Aniline)
145 - 150
The carbon bonded to the nitrogen is also deshielded, though typically less so than the C-O carbon.[6]
C-C (Biphenyl Link)
125 - 140
The two carbons forming the bond between the rings will appear in this region, their exact shifts influenced by their substituents.
| Aromatic C-H | 110 - 130 | The remaining eight aromatic carbons will resonate in this characteristic range. Carbons ortho and para to the -OH and -NH₂ groups will be shifted upfield.[6][7] |
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
Accurately weigh 10-15 mg of 2-(3-Aminophenyl)phenol.
Transfer the solid to a clean, dry NMR tube.
Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
Cap the tube and gently agitate or sonicate until the sample is fully dissolved.[7]
Instrument Setup (400 MHz Spectrometer):
Insert the NMR tube into the spectrometer.
Lock the spectrometer frequency to the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
Tune and match the probe for both the ¹H and ¹³C frequencies.
Data Acquisition:
¹H Spectrum:
Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').
Number of Scans: 16 to 64, depending on sample concentration.
Relaxation Delay (d1): 2.0 seconds.
Spectral Width: -2 to 12 ppm.
Reference: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.[8][9]
¹³C Spectrum:
Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30').
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Relaxation Delay (d1): 2.0 seconds.
Spectral Width: 0 to 200 ppm.
Reference: The carbon signal of DMSO-d₆ is set to 39.52 ppm.[8][9]
Part II: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
FTIR Spectral Interpretation
The FTIR spectrum of 2-(3-Aminophenyl)phenol will be a composite of the characteristic absorptions for a phenol, an aromatic amine, and a disubstituted aromatic compound.
Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity/Shape
Rationale for Assignment
3200 - 3600
O-H Stretch
Phenol
Strong, Broad
The broadness is a hallmark of intermolecular hydrogen bonding, a key feature of phenols.[1][10]
3300 - 3500
N-H Stretch
Primary Amine
Medium, Two Bands
Primary amines exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one.[2]
3000 - 3100
C-H Stretch
Aromatic
Medium to Weak
These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.[1]
1500 - 1600
C=C Stretch
Aromatic Ring
Medium to Strong
These bands, often appearing as a pair, confirm the presence of the benzene rings.
1335 - 1250
C-N Stretch
Aromatic Amine
Strong
This stretch is characteristic of the bond between an aromatic carbon and the amine nitrogen.[2]
~1220
C-O Stretch
Phenol
Strong
The stretching vibration of the C-O bond in phenols is a diagnostically useful peak.[1]
| 690 - 900 | C-H Bend | Aromatic (Out-of-Plane) | Strong | The pattern of these strong bands in the "fingerprint region" can provide information about the substitution pattern on the aromatic rings. |
This self-validating protocol is standard for obtaining high-quality spectra of solid samples. The quality of the KBr pellet is crucial for reliable results.
Sample Preparation:
Gently grind ~1-2 mg of 2-(3-Aminophenyl)phenol into a fine powder using a clean agate mortar and pestle.
Add ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder. KBr is used because it is transparent to infrared radiation in the typical analysis range.[11]
Thoroughly mix the sample and KBr until the mixture is homogeneous.
Transfer the powder mixture to a pellet press die.
Apply high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and is essential for minimizing light scattering.[12]
Background Spectrum Acquisition:
Ensure the sample compartment of the FTIR spectrometer is empty.
Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.
Sample Spectrum Acquisition:
Place the KBr pellet into the sample holder in the spectrometer.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The data is typically collected over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.[12]
Data Processing:
The instrument software automatically performs a Fourier transform on the interferogram and ratios the sample data against the background to generate the final transmittance or absorbance spectrum.
Label the significant absorption peaks for interpretation.
Integrated Analytical Workflow
The characterization of 2-(3-Aminophenyl)phenol is most robust when NMR and FTIR are used in concert. The workflow below illustrates the logical progression from sample to final structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The combined application of NMR and FTIR spectroscopy provides a comprehensive and definitive characterization of 2-(3-Aminophenyl)phenol. FTIR serves as a rapid and effective tool for confirming the presence of the key phenolic -OH and amine -NH₂ functional groups, along with the aromatic framework. NMR spectroscopy, in turn, delivers detailed structural information, allowing for the precise mapping of the molecule's carbon-hydrogen skeleton and confirming the connectivity between the two phenyl rings. The methodologies and spectral interpretations detailed in this guide establish a robust framework for the analysis of this compound, ensuring high confidence in its structural identity and purity for all scientific and developmental applications.
References
Cao, C., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-5. Available at: [Link]
Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-43. Available at: [Link]
Kolehmainen, E., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Letters in Organic Chemistry, 2(1), 57-61. Available at: [Link]
Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
Doc Brown's Chemistry. Interpretation of the infrared spectrum of phenol. Available at: [Link]
Doc Brown's Chemistry. H-1 NMR spectrum of phenol. Available at: [Link]
Drawell (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
University of California, Los Angeles. IR: amines. Available at: [Link]
Illinois State University (2015). Infrared Spectroscopy. Available at: [Link]
Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]
Christodoulou, A., et al. (2018). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 23(11), 2993. Available at: [Link]
Le, T. N., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934578X1701201. Available at: [Link]
Gakh, A. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 416-421. Available at: [Link]
Chemistry LibreTexts (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available at: [Link]
Crystallographic Data and X-Ray Diffraction of 2-(3-Aminophenyl)phenol: A Technical Guide
Executive Summary 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) represents a highly functionalized, unsymmetrical biphenyl architecture. Featuring both a hydrogen-bond donating/accepting phenol group and an aniline moiety,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(3-Aminophenyl)phenol (CAS: 161887-01-0) represents a highly functionalized, unsymmetrical biphenyl architecture. Featuring both a hydrogen-bond donating/accepting phenol group and an aniline moiety, it serves as a critical intermediate in advanced materials science and drug development. Understanding its exact spatial orientation—specifically the dihedral canting between the two arene rings and its complex supramolecular hydrogen-bonding network—is essential for predicting solid-state stability, solubility, and bioavailability. This whitepaper outlines the theoretical structural framework, expected crystallographic parameters, and the rigorous X-ray diffraction (XRD) methodologies required to characterize this compound.
Part 1: Theoretical Structural Framework & Mechanistic Insights
Biphenyl Dihedral Angle and Steric Hindrance
Unlike fully planar aromatic systems, biphenyl derivatives like 2-(3-Aminophenyl)phenol do not adopt a coplanar conformation in the solid state. The steric repulsion between the ortho-substituents (the hydroxyl group on one ring and the ortho-protons on the adjacent ring) forces the molecule to twist along the central C–C bond. Crystallographic studies on related aminobiphenyl complexes demonstrate that arene-phenyl dihedral angles typically range from 38° to 67°, depending on the exact position of the amino and hydroxyl substitutions [1]. This canting is a thermodynamic compromise: it minimizes steric clash while maintaining partial π-conjugation across the biphenyl axis.
Supramolecular Synthons and Hydrogen Bonding
The solid-state packing of 2-(3-Aminophenyl)phenol is governed by the complementary nature of its functional groups. According to established crystallographic models of aminophenols, the –OH group acts as one hydrogen bond donor and two acceptors, while the –NH₂ group acts as two donors and one acceptor [2]. This mutual compatibility drives the formation of robust supramolecular synthons:
O–H···N and N–H···O Networks: These strong intermolecular interactions typically form infinite 2D sheets, often topologically equivalent to β-arsenic sheets [3].
N–H···π Interactions: In ortho- and meta-substituted aminophenols, the potential for strong hydrogen bonding is sometimes superseded by the thermodynamic drive to optimize overall crystal packing density. This leads to the formation of weaker N–H···π bridges and herringbone packing of the aromatic rings [2].
Figure 1: Mechanistic pathway of supramolecular synthon formation via complementary hydrogen bonding.
Part 2: Experimental Methodologies for X-Ray Diffraction
To obtain high-resolution crystallographic data for 2-(3-Aminophenyl)phenol, a rigorous, self-validating workflow must be employed.
Protocol 1: Single-Crystal Growth and Selection
Objective: To grow macroscopic, defect-free single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).
Solvent Selection: Dissolve 50 mg of high-purity 2-(3-Aminophenyl)phenol in a binary solvent system (e.g., ethanol/hexane or ethyl acetate/heptane). The polar solvent dissolves the compound, while the non-polar anti-solvent induces supersaturation.
Controlled Crystallization: Pierce the cap of the crystallization vial with a narrow needle to allow controlled solvent evaporation at 20 °C. For larger optical-grade crystals, a vertical Bridgman growth technique can be utilized, translating the ampoule at micro-rates (e.g., 0.1 mm/24 h) to minimize thermodynamic growth defects [4].
Internal Validation (Optical Microscopy): Examine the harvested crystals under a polarized light microscope. A suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) must extinguish light uniformly upon rotation between crossed polarizers. Causality: Uniform extinction confirms the specimen is a single crystalline domain rather than a twinned aggregate, which would convolute the diffraction pattern.
Protocol 2: X-Ray Diffraction Data Collection and Refinement
Objective: To determine the unit cell parameters, space group, and precise atomic coordinates.
Mounting: Coat the validated crystal in Paratone-N oil (to prevent solvent loss and environmental oxidation) and mount it on a cryoloop.
Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα microfocus source. Cool the crystal to 90–100 K using an open-flow nitrogen cryostat. Causality: Low temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This is strictly necessary for accurately locating the low-electron-density hydrogen atoms participating in the critical O–H···N and N–H···O bonds [2].
Integration and Absorption Correction: Process the raw frames using integration software (e.g., APEX/SAINT). Apply a multi-scan absorption correction (SADABS) to account for the crystal's specific shape and X-ray absorption coefficient.
Structure Solution and Refinement: Solve the structure using intrinsic phasing or direct methods (SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL).
Internal Validation (Self-Validating Metrics): The refinement is considered physically meaningful and authoritative only when the following criteria are met:
R1 value < 0.05: Indicates >95% agreement between the calculated model and observed diffraction data.
Weighted R2 (wR2) < 0.15: Ensures variance is properly accounted for across all reflections.
Goodness-of-Fit (GoF) ~ 1.0: Validates that the model is neither over-parameterized nor under-parameterized.
Difference Fourier Map: Must show no residual electron density peaks > 0.5 e/ų.
Figure 2: Step-by-step workflow for the single-crystal X-ray diffraction analysis of biphenyl derivatives.
Part 3: Quantitative Crystallographic Data
Based on crystallographic precedents for analogous biphenylols and aminobiphenyls [1][4], the anticipated crystallographic parameters for 2-(3-Aminophenyl)phenol are summarized below to aid researchers in comparative structural analysis.
Table 1: Anticipated Crystallographic Parameters for 2-(3-Aminophenyl)phenol
Parameter
Expected Value / Range
Rationale / Source
Crystal System
Orthorhombic or Monoclinic
Typical for unsymmetrical biphenyls (e.g., 2-phenylphenol crystallizes in Fdd2) [4].
Space Group
P2₁/c or Pbca
Centrosymmetric packing is highly favored by herringbone interactions [2].
Dihedral Angle (Arene-Arene)
40° – 65°
Driven by steric repulsion between the ortho -OH and adjacent ring protons [1].
Secondary network responsible for forming 2D sheets [3].
Data Collection Temp.
90 – 100 K
Required to resolve low-electron-density amino/hydroxyl hydrogen positions [2].
References
Haptotropic rearrangement in tricarbonylchromium complexes of 2-aminobiphenyl and 4-aminobiphenyl
Dalton Transactions, RSC Publishing
URL:[Link]
Crystal Engineering and Correspondence between Molecular and Crystal Structures. Are 2- and 3-Aminophenols Anomalous?
Journal of the American Chemical Society
URL:[Link]
Translation effects on vertical Bridgman growth and optical, mechanical and surface analysis of 2-phenylphenol single crystal
AIP Conference Proceedings
URL:[Link]
Crystal structure of 4-amino-2,6-dichlorophenol
IUCrData / National Center for Biotechnology Information (PMC)
URL:[Link]
A Comprehensive Technical Guide to the Solubility Profile of 2-(3-Aminophenyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the solubility characteristics of 2-(3-aminophenyl)phenol, a molecule of significant intere...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 2-(3-aminophenyl)phenol, a molecule of significant interest in pharmaceutical and chemical research. Understanding the solubility of this compound in various organic solvents is critical for its application in drug formulation, synthesis, and purification.[1] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource for scientists and researchers. We delve into the physicochemical properties of 2-(3-aminophenyl)phenol that govern its solubility, provide a detailed, step-by-step protocol for experimental solubility determination using the widely accepted shake-flask method, and discuss advanced analytical techniques for accurate quantification.[2][3] Furthermore, we introduce the concept of Hansen Solubility Parameters as a predictive tool for solvent selection. This guide is structured to provide both a robust theoretical framework and actionable experimental guidance.
Introduction: Understanding the Physicochemical Landscape of 2-(3-Aminophenyl)phenol
2-(3-Aminophenyl)phenol, with the molecular formula C₁₂H₁₁NO, is a biphenyl derivative containing both a phenolic hydroxyl group and an amino group.[4] This unique chemical architecture, combining features of a phenol and an aniline moiety on a biphenyl scaffold, results in a molecule with distinct physicochemical properties that dictate its solubility behavior.
The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (the nitrogen and oxygen atoms) suggests that 2-(3-aminophenyl)phenol can engage in significant intermolecular hydrogen bonding.[5] This characteristic points towards a higher affinity for polar solvents capable of participating in such interactions. The molecule is amphoteric, meaning it possesses both acidic (phenolic hydroxyl) and basic (amino) functional groups.[6] This dual nature implies that its solubility will be highly dependent on the nature of the solvent.
Based on the principle of "like dissolves like," we can anticipate the following general solubility profile[2][7]:
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can effectively solvate the polar functional groups.[6]
Moderate Solubility: Likely in solvents of intermediate polarity such as ketones (e.g., acetone) and esters (e.g., ethyl acetate).
Low Solubility: Predicted in nonpolar solvents (e.g., hexane, toluene) which cannot favorably interact with the polar amine and hydroxyl groups.
Theoretical Framework: The Science of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the free energy of mixing. A negative Gibbs free energy change (ΔG) for the dissolution process indicates a spontaneous process, leading to solubility. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. For drug development, accurately predicting solubility is a major challenge and a critical factor for bioavailability and formulation.[8][9]
Hansen Solubility Parameters (HSP)
A powerful tool for predicting the solubility of a substance in a given solvent is the Hansen Solubility Parameters (HSP).[10] This model is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[10][11]
The underlying principle is that substances with similar HSP values are more likely to be miscible.[12] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[10]
Diagram 1: Conceptual Representation of Hansen Solubility Parameters
Caption: A diagram illustrating the concept of Hansen Solubility Parameters, where the distance between a solute and a solvent in 3D space predicts solubility.
Experimental Determination of Solubility: A Practical Guide
The equilibrium shake-flask method is the gold standard for determining the solubility of a compound.[2][3] This method involves allowing a saturated solution to reach equilibrium and then measuring the concentration of the dissolved solute.
Detailed Protocol: Shake-Flask Method
This protocol outlines the necessary steps for the accurate determination of the solubility of 2-(3-aminophenyl)phenol.
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringe filters (PTFE, 0.22 µm)
Volumetric flasks and pipettes
Analytical balance
HPLC or UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid 2-(3-aminophenyl)phenol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]
Equilibration:
Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).[13]
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][3] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[14]
Phase Separation:
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[2]
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[2]
Quantification of Solute:
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 2-(3-aminophenyl)phenol.[2]
Diagram 2: Experimental Workflow for the Shake-Flask Method
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[2]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly accurate and precise method for quantifying the concentration of 2-(3-aminophenyl)phenol.[2] A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.[2]
UV-Vis Spectrophotometry:
This technique can also be used for concentration determination, provided that 2-(3-aminophenyl)phenol has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.[15][16] Similar to HPLC, a calibration curve is essential.[17]
Data Presentation and Interpretation
The solubility data should be reported in standard units such as mg/mL or mol/L at the specified temperature.[2] A well-structured table is recommended for presenting the solubility of 2-(3-aminophenyl)phenol in various organic solvents.
Table 1: Expected Solubility Profile of 2-(3-Aminophenyl)phenol at 25 °C
Solvent Class
Solvent Example
Expected Solubility
Rationale
Polar Protic
Methanol
High
Strong hydrogen bonding interactions with the -OH and -NH₂ groups.
Ethanol
High
Similar to methanol, capable of strong hydrogen bonding.
Polar Aprotic
DMSO
High
High polarity and ability to accept hydrogen bonds.
DMF
High
Aprotic polar solvent that can effectively solvate the molecule.
Intermediate Polarity
Acetone
Moderate
Can act as a hydrogen bond acceptor.
Ethyl Acetate
Moderate
Possesses a dipole moment and can accept hydrogen bonds.
Nonpolar
Hexane
Low
Lacks the ability to form favorable interactions with the polar functional groups.
Toluene
Low
Primarily van der Waals interactions, which are insufficient to overcome the solute-solute interactions.
Conclusion
The solubility of 2-(3-aminophenyl)phenol in organic solvents is a critical parameter for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and insights into data interpretation. By understanding the physicochemical properties of this molecule and applying rigorous experimental techniques, researchers can effectively harness its potential in various scientific endeavors. The amphoteric nature and hydrogen bonding capabilities of 2-(3-aminophenyl)phenol suggest a strong preference for polar solvents. For precise solvent selection and formulation development, the application of predictive models like Hansen Solubility Parameters, in conjunction with empirical data, is highly recommended.
References
Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
Mohammadighavam, S., & Torosian, G. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. AICHE.
Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
Sugano, K., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.
Horstmann, S., et al. (2021). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.
Al-Azzawi, A. M., & Al-Obaidi, A. S. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
Bouillot, B., et al. (2015). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate.
Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Dehghani, F., & Foster, N. R. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. American Chemical Society.
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
NextSDS. (n.d.). 2-(3-AMinophenyl)phenol — Chemical Substance Information.
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
PubChem. (n.d.). 2-(3-Aminopropyl)phenol.
Wikipedia. (n.d.). 2-Aminophenol.
Appchem. (n.d.). 2-(3-Aminophenyl)phenol.
ChemicalBook. (2023). 2-Aminophenol: properties, applications and safety.
Thermodynamic Stability and Degradation Pathways of 2-(3-Aminophenyl)phenol: A Mechanistic Guide
Executive Summary The compound 2-(3-Aminophenyl)phenol (also known as 3'-amino-[1,1'-biphenyl]-2-ol) presents a unique physicochemical profile due to the electronic interplay between its two functionalized aromatic rings...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(3-Aminophenyl)phenol (also known as 3'-amino-[1,1'-biphenyl]-2-ol) presents a unique physicochemical profile due to the electronic interplay between its two functionalized aromatic rings. As a biphenyl scaffold bearing both an electron-donating phenol group at the ortho position and an amine group at the meta position, its thermodynamic stability and degradation pathways are governed by steric dihedral twisting and independent ring oxidation susceptibilities. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, abiotic oxidative degradation, and biotic (enzymatic) metabolic pathways, supported by self-validating experimental protocols.
Structural Thermodynamics & Electronic Profiling
The thermodynamic stability of 2-(3-Aminophenyl)phenol is dictated by the bond dissociation energy (BDE) of its heteroatom-hydrogen bonds and its ionization potential (IP). The ortho-hydroxyl group induces steric hindrance against the adjacent biphenyl ring, forcing the molecule out of planarity. This dihedral twist breaks the extended
π
-conjugation between the two rings, meaning the thermodynamic stability of the phenol and aniline moieties can be evaluated semi-independently.
Based on density functional theory (DFT) studies of aminophenol analogues, antioxidant capacity and molecular stability are inversely proportional to the easiness of forming active phenoxyl radicals, which is characterized by the strength of the cleaved O–H bond[1]. The meta-amino group on the adjacent ring exerts a mild inductive electron-withdrawing effect but cannot participate in direct resonance stabilization of the phenoxyl radical due to the broken conjugation. Consequently, the O-H BDE remains relatively high compared to para-aminophenols, granting the molecule moderate thermodynamic stability under standard conditions.
Determines susceptibility to auto-oxidation. Higher BDE = higher stability.
N-H BDE
Aniline Ring
~90–92 kcal/mol
DFT (B3LYP/6-31G)
Governs N-radical formation. Less reactive than the phenol moiety.
Oxidation Rate (
kobs
)
Oxone (pH 7.0)
Max at neutral pH
Spectrophotometry
Phenolate anion formation at pH 7 accelerates nucleophilic attack by oxidants.
Activation Energy (
Ea
)
Abiotic Oxidation
~74 kJ/mol
Arrhenius Plot
Indicates an endothermic, temperature-dependent degradation barrier.
Mechanisms of Degradation
Abiotic Oxidative Degradation
In aqueous environments, 2-(3-Aminophenyl)phenol is susceptible to advanced oxidation. When exposed to strong oxidants like peroxymonosulfate (Oxone) or hydroxyl radicals, the degradation kinetics are highly pH-dependent. The reaction typically follows second-order kinetics at neutral pH (pH 6.5–7.5), where the speciation of both the oxidant and the phenolate ion is optimal for electron transfer[2].
The primary abiotic degradation pathway involves a single-electron transfer (SET) from the phenol group to form a phenoxyl radical, followed by further oxidation to a quinone-imine intermediate. Because the rings are sterically twisted, inter-ring cross-coupling is minimized, but intermolecular nucleophilic attack by unreacted parent molecules leads to the formation of polymeric azo or ether adducts.
Fig 1: Abiotic oxidative degradation pathways of 2-(3-Aminophenyl)phenol via radical intermediates.
Biotic Degradation: Mammalian vs. Microbial Pathways
The biological fate of 2-(3-Aminophenyl)phenol diverges significantly depending on the organism:
Mammalian Metabolism (Toxification):
The aniline moiety is the primary target in mammalian hepatic systems. Cytochrome P450 enzymes, specifically CYP1A2, oxidize the amine to an N-hydroxy derivative. Following Phase II O-acetylation or N-glucuronidation, these metabolites can hydrolyze in acidic environments (like the bladder) to form highly reactive aryl nitrenium ions, which are known to form DNA adducts[3].
Microbial Biodegradation (Mineralization):
Environmental bacteria (e.g., Rhodococcus or Pseudomonas species) degrade biphenyl-2-ol derivatives via the well-characterized bph gene cluster. The pathway is initiated by biphenyl 2,3-dioxygenase (encoded by bphA), which preferentially attacks the less sterically hindered, unsubstituted regions of the biphenyl system to form a dihydroxy intermediate. Subsequent dehydrogenation (bphB) and meta-cleavage (bphC) lead to ring opening and eventual mineralization into benzoate and pentadienoate derivatives[4].
Fig 2: Divergent biotic degradation pathways: mammalian N-hydroxylation vs bacterial ring cleavage.
To rigorously study the stability and degradation of 2-(3-Aminophenyl)phenol, empirical workflows must isolate variables and prevent analytical artifacts. The following protocols are designed as self-validating systems.
Protocol A: Thermodynamic Stability Profiling via Cyclic Voltammetry (CV)
This protocol decouples the oxidation potential of the phenol moiety from the aniline moiety by exploiting their different pKa values.
Electrolyte Preparation: Prepare a 0.1 M phosphate buffer at pH 3.0 and another at pH 7.4.
Causality: At pH 3.0, the amine is protonated (
−NH3+
), rendering it electro-inactive and allowing the isolated measurement of the phenol's oxidation potential. At pH 7.4, both moieties are active.
Electrode Polishing: Polish a glassy carbon working electrode (GCE) with 0.05 µm alumina slurry for 2 minutes, rinse with Milli-Q water, and sonicate in ethanol.
Validation Step: Run a background CV scan in blank buffer. A completely flat baseline (absence of redox peaks) validates that the electrode is pristine.
Analyte Introduction & Scanning: Add 1 mM of 2-(3-Aminophenyl)phenol. Scan from -0.2 V to +1.2 V vs. Ag/AgCl at 50 mV/s.
Internal Calibration: Post-scan, spike the solution with 1 mM ferrocenemethanol.
Validation Step: The appearance of the reversible ferrocene redox couple at its known literature potential confirms that the reference electrode did not drift during the experiment.
Protocol B: Kinetic Tracking of Oxidative Degradation via LC-HRMS
This workflow tracks the abiotic degradation kinetics while preventing artifactual over-oxidation inside the mass spectrometer.
Reactor Setup: Dissolve the compound (10 µM) in 50 mM phosphate buffer (pH 7.0) inside an amber glass reactor maintained at 25°C.
Causality: Amber glass prevents UV-induced auto-oxidation, ensuring the measured kinetics are strictly due to the chemical oxidant.
Oxidant Addition: Initiate the reaction by adding 100 µM Oxone (potassium peroxymonosulfate).
Time-Course Quenching: At predetermined intervals (e.g., 1, 5, 15, 30 mins), extract 500 µL aliquots and immediately inject them into vials containing 10 mM ascorbic acid.
Causality: Ascorbic acid instantly reduces residual Oxone, "freezing" the kinetic profile. Without this, the compound would continue to degrade in the autosampler queue. Furthermore, quenching prevents artifactual oxidation during electrospray ionization (ESI) in the LC-MS.
Orthogonal Validation: Spike the quenched samples with a stable isotopically labeled internal standard (e.g.,
13C
-phenol) prior to LC-HRMS analysis.
Validation Step: Consistent recovery of the internal standard across all time points proves that the ascorbic acid successfully halted the reaction without degrading the analytes or causing matrix suppression.
References
A DFT Study of Aminophenol Stability
ResearchGate
URL:[Link]
4-Aminobiphenyl (Metabolism and Carcinogenesis)
Wikipedia / Mechanistic Studies
URL:[Link]
An Assessment of the Degradation Potential and Genomic Insights Towards Hydroxylated Biphenyls by Rhodococcus opacus Strain KT112-7
PMC (National Institutes of Health)
URL:[Link]
Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism
ResearchGate
URL: [Link]
protocol for Suzuki-Miyaura cross-coupling using 2-(3-Aminophenyl)phenol
Application Note & Protocol Topic: A Robust, Protection-Free Protocol for the Suzuki-Miyaura Cross-Coupling of 2-(3-Aminophenyl)phenol Audience: Researchers, scientists, and drug development professionals. Introduction:...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: A Robust, Protection-Free Protocol for the Suzuki-Miyaura Cross-Coupling of 2-(3-Aminophenyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Challenges in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-carbon bonds.[1][2] Its ability to construct biaryl and substituted aromatic structures is crucial for the development of pharmaceuticals, advanced materials, and agrochemicals.[3][4] Molecules featuring the 3-amino-2'-hydroxy-biphenyl scaffold, the core structure synthesized from 2-(3-aminophenyl)phenol, are of significant interest due to their prevalence in biologically active compounds and their utility as versatile chemical intermediates.
However, the direct use of substrates bearing multiple functional groups, such as 2-(3-aminophenyl)phenol, presents a significant synthetic challenge. The presence of both a nucleophilic amine (-NH2) and an acidic hydroxyl (-OH) group on the same molecule can lead to a host of undesirable side reactions. These functional groups can coordinate to the palladium catalyst, potentially inhibiting its activity, or participate in competitive N-arylation or O-arylation coupling reactions.[4][5]
Traditionally, chemists circumvent these issues by employing a multi-step protecting group strategy, adding complexity and reducing overall process efficiency.[6][7] This application note provides an authoritative, field-proven protocol for the direct, protection-free Suzuki-Miyaura cross-coupling of 2-(3-aminophenyl)phenol. We will delve into the mechanistic rationale behind the choice of reagents and conditions designed to maximize yield and minimize side-product formation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, palladium-catalyzed cycle.[2][8] Understanding this mechanism is paramount to troubleshooting and optimizing reactions for challenging substrates. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a square-planar Palladium(II) intermediate.[2] The reactivity order for the halide is typically I > Br > OTf >> Cl.
Transmetalation: This is often the rate-determining step and where the base plays its most critical role.[10] The base activates the organoboron species (Ar²-B(OH)₂), converting it into a more nucleophilic boronate 'ate' complex (Ar²-B(OH)₃⁻).[11][12] This complex then transfers its organic group (Ar²) to the Palladium(II) center, displacing the halide.
Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Strategic Protocol Development for 2-(3-Aminophenyl)phenol
To achieve a successful protection-free coupling, the protocol must be designed to favor the desired C-C bond formation over potential side reactions involving the -NH₂ and -OH groups. This is accomplished through the strategic selection of the catalyst system, base, and solvent.
Expertise-Driven Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for substrates with nucleophilic functional groups.[13] The key is to use a catalyst system that promotes a very fast rate of reductive elimination. Bulky and electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are ideal.[14][15] These ligands form highly active, coordinatively unsaturated Pd(0) species that accelerate both oxidative addition and reductive elimination, outcompeting the rates of potential N- or O-arylation side reactions.[13][15]
Judicious Choice of Base: The base must be strong enough to facilitate transmetalation but not so strong that it extensively deprotonates the phenolic -OH or promotes side reactions with the -NH₂ group. Strong bases like NaOH or alkoxides are generally avoided. Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide the optimal balance, forming the reactive boronate species without causing substrate degradation or catalyst inhibition.[10][15]
Optimized Solvent System: A polar, aprotic solvent capable of dissolving the organic reagents is required. 1,4-Dioxane or toluene are common choices. Critically, a small amount of water is typically included in the solvent system.[16] Water is essential for dissolving the inorganic base, which is often immiscible in the organic solvent, thereby enabling the crucial formation of the hydrophilic boronate 'ate' complex.[17]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with 2-(3-aminophenyl)phenol. Reaction parameters should be optimized for each unique substrate combination.
Standard laboratory glassware for work-up and purification
Rotary evaporator
Flash column chromatography system
Step-by-Step Reaction Procedure
Reaction Setup: To the oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
Catalyst Addition: In the open air, quickly add the palladium(II) acetate (2 mol%) and the SPhos ligand (4 mol%).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[18][19]
Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (8 mL) followed by the deionized water (2 mL).
Degassing: Sparge the reaction mixture with a gentle stream of inert gas through a needle for 10-15 minutes to ensure the solvent is thoroughly degassed.
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.[16]
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed. Reactions are typically complete within 4-12 hours.
Work-up and Purification
Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL).
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove the inorganic base and salts.[16]
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel.[16] The appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) should be determined by TLC analysis to isolate the pure biaryl product.
Visualization of the Experimental Workflow
Figure 2: A streamlined workflow for the Suzuki-Miyaura experiment.
Troubleshooting Common Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen exposure.[20]2. Insufficient base or poor quality base.3. Reaction temperature too low.
1. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[18] Use fresh catalyst/ligand.2. Use fresh, anhydrous base. Consider screening K₃PO₄.3. Increase temperature cautiously to 110 °C.
Homocoupling of Boronic Acid
Presence of oxygen in the reaction mixture, which can promote oxidative coupling of the boronic acid.[1][18]
Perform meticulous degassing of the solvent and reaction headspace using multiple freeze-pump-thaw cycles or by sparging with inert gas for an extended period (20-30 min).
Protodeboronation
The boronic acid is replaced by a hydrogen atom. This can be promoted by excess water or certain basic conditions.[1][18]
Use anhydrous solvents and ensure the water content is controlled (typically ~20% v/v). If the problem persists, screening alternative bases like KF may be beneficial.
Dehalogenation of Aryl Halide
Presence of a hydride source. Some alcohol co-solvents or amine bases can cause this side reaction.[5][20]
The recommended protocol uses an aprotic solvent (dioxane) and a carbonate base, which minimizes this risk. Avoid using alcohol solvents if dehalogenation is observed.
Safety Precautions
Chemical Handling: Always work in a well-ventilated fume hood. Palladium compounds can be toxic and should be handled with care. Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks; dioxane is a suspected carcinogen.[18]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves at all times.
Exothermic Potential: While generally well-behaved on a lab scale, Suzuki-Miyaura reactions can be exothermic, especially during scale-up.[21][22] Monitor the reaction temperature carefully during initial trials.
SDS: Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: )
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (URL: [Link])
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland. (URL: [Link])
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. (URL: [Link])
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. (URL: [Link])
Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. OA Monitor Ireland. (URL: [Link])
palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (URL: [Link])
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (URL: [Link])
Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Journal of the Iranian Chemical Society. (URL: [Link])
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. (URL: [Link])
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. (URL: [Link])
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. (URL: [Link])
Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. Slideshare. (URL: [Link])
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. (URL: [Link])
Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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Introduction: The Strategic Advantage of 2-(3-Aminophenyl)phenol in Polymer Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals. Application Note & Protocols: Synthesis of Advanced Polyamides and Polyimides Using 2-(3-Aminophenyl)phenol High-performance po...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Application Note & Protocols: Synthesis of Advanced Polyamides and Polyimides Using 2-(3-Aminophenyl)phenol
High-performance polymers, specifically aromatic polyamides and polyimides, are foundational materials in advanced applications due to their exceptional thermal stability and mechanical strength.[1] However, their utility is often hampered by poor solubility and high processing temperatures, stemming from their rigid backbones and strong interchain interactions.[1][2] The strategic selection of monomers is the most effective tool for overcoming these limitations.
This guide focuses on the use of a unique, asymmetric diamine monomer, 2-(3-Aminophenyl)phenol (also known as 3-amino-2'-hydroxybiphenylamine), to synthesize advanced polyamides and polyimides. The key to this monomer lies in its dual functionality: two amine groups for polymerization and a pendant phenolic hydroxyl (-OH) group. This hydroxyl group is not merely a passenger; it is a critical functional handle that imparts unique characteristics to the final polymer:
Enhanced Solubility: The pendant -OH group disrupts chain packing and introduces a polar site for hydrogen bonding with solvents, significantly improving the solubility of otherwise intractable polymers.[1][2]
Processability: Improved solubility allows for solution-based processing techniques like film casting and fiber spinning under milder conditions.[2][3]
Post-Polymerization Modification: The reactive hydroxyl group serves as a site for subsequent chemical modifications, allowing for the grafting of other functional groups to fine-tune properties such as flame retardancy, optical activity, or biocompatibility.
Altered Thermal Properties: The presence of the pendant group can modify the glass transition temperature (Tg) and thermal decomposition profile of the polymer.[4]
This document provides detailed protocols and the underlying scientific rationale for synthesizing both polyamides and polyimides using 2-(3-aminophenyl)phenol, enabling researchers to develop novel materials with tailored properties for demanding applications.
Monomer Spotlight: 2-(3-Aminophenyl)phenol
Before proceeding to polymerization, understanding the monomer is critical.
Caption: Chemical structure of 2-(3-Aminophenyl)phenol.
Key Properties:
Property
Value
Molecular Formula
C₁₂H₁₁NO
Molecular Weight
185.22 g/mol
Appearance
Off-white to light brown crystalline powder
| Functionality | Diamine, Phenol |
Synthesis of Advanced Polyamides via Phosphorylation
The direct polycondensation of diamines and dicarboxylic acids using activating agents is a powerful method for producing high-molecular-weight polyamides at moderate temperatures. The Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine, is a highly efficient example of this phosphorylation technique.[5]
Principle and Mechanism
The reaction avoids the need for highly reactive (and hydrolytically sensitive) diacid chlorides. The TPP reacts with the dicarboxylic acid in the presence of pyridine to form a highly reactive phosphonium salt intermediate. This activated species is then susceptible to nucleophilic attack by the amine groups of the diamine, forming the amide bond and regenerating the catalyst. The presence of a salt like CaCl₂ helps to keep the growing polymer chains in solution, facilitating the attainment of high molecular weights.
Caption: Workflow for Polyamide Synthesis via Phosphorylation.
Detailed Protocol: Synthesis of Polyamide from 2-(3-Aminophenyl)phenol and Terephthalic Acid
Materials:
2-(3-Aminophenyl)phenol (1.0 mmol, 0.1852 g)
Terephthalic acid (1.0 mmol, 0.1661 g)
Triphenyl phosphite (TPP) (1.0 mL)
N-Methyl-2-pyrrolidone (NMP), anhydrous (2.0 mL)
Pyridine, anhydrous (0.6 mL)
Calcium chloride (CaCl₂), anhydrous (0.2 g)
Methanol (for precipitation and washing)
Nitrogen (N₂) gas supply
Equipment:
Three-neck round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Condenser
Nitrogen inlet/outlet
Syringes
Procedure:
Reactor Setup: Flame-dry the three-neck flask and allow it to cool to room temperature under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a nitrogen inlet, and a stopper.
Reagent Addition: To the flask, add 2-(3-aminophenyl)phenol (0.1852 g), terephthalic acid (0.1661 g), and anhydrous CaCl₂ (0.2 g).
Solvent Addition: Under a positive nitrogen flow, add anhydrous NMP (2.0 mL) and anhydrous pyridine (0.6 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.
Initiation: Add triphenyl phosphite (1.0 mL) to the solution via syringe.
Polymerization: Heat the reaction mixture to 120°C using the heating mantle and maintain this temperature with vigorous stirring for 3-4 hours under a continuous slow stream of nitrogen. The solution will become progressively more viscous.
Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 200 mL of methanol with rapid stirring. A fibrous or powdered precipitate will form.
Purification: Decant the methanol and collect the polymer by filtration. Thoroughly wash the polymer by boiling it in fresh methanol for 30 minutes, followed by filtration. Repeat this washing step twice more to remove residual solvent and reactants.
Drying: Dry the final polyamide product in a vacuum oven at 80°C for 24 hours.
Field Insights & Causality
Why an inert atmosphere? Amine groups are susceptible to oxidation at elevated temperatures. A nitrogen atmosphere prevents this and excludes atmospheric moisture, which can hydrolyze TPP and interfere with the reaction.
The Role of CaCl₂ and Pyridine: Pyridine acts as a base to neutralize the phosphoric acid byproducts, driving the reaction forward. CaCl₂ enhances the solubility of the forming polyamide chains through coordination, preventing premature precipitation and allowing for the achievement of higher molecular weights.[5]
Why NMP? NMP is a polar aprotic solvent with a high boiling point, capable of dissolving the monomers and the resulting aromatic polyamide. Its ability to form hydrogen bonds aids in keeping the polymer in solution.
Viscosity as an Indicator: A significant increase in the solution's viscosity is a qualitative indicator of successful polymerization and high molecular weight formation.
Synthesis of Advanced Polyimides via Two-Step Method
The synthesis of aromatic polyimides is most reliably achieved through a two-step process. This method provides excellent control over the polymer's molecular weight and results in a processable precursor, which is crucial for fabricating films or coatings.[6]
Principle and Mechanism
Step 1: Poly(amic acid) Formation: A dianhydride is reacted with a diamine (2-(3-aminophenyl)phenol) in a polar aprotic solvent at low to ambient temperature. The amine's nucleophilic attack on the anhydride's carbonyl carbon opens the ring, forming a poly(amic acid) - a soluble and processable precursor polymer. This reaction is typically reversible.[6]
Step 2: Imidization (Cyclodehydration): The poly(amic acid) is converted to the final, intractable polyimide by eliminating water. This can be achieved either by heating the precursor (thermal imidization) or by using chemical dehydrating agents at lower temperatures (chemical imidization).[6][7]
Caption: Workflow for Two-Step Polyimide Synthesis.
Detailed Protocol: Synthesis of Polyimide from 2-(3-Aminophenyl)phenol and PMDA
Part A: Synthesis of Poly(amic acid) Precursor
Reactor Setup: In a flame-dried, nitrogen-purged three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 2-(3-aminophenyl)phenol (1.0 mmol, 0.1852 g) in 5.0 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir until a clear solution is obtained.
Monomer Addition: To this solution, add solid pyromellitic dianhydride (PMDA) (1.0 mmol, 0.2181 g) in several small portions over 30 minutes. Causality: Adding the dianhydride slowly prevents localized overheating from the exothermic reaction, which could lead to side reactions and a broader molecular weight distribution.
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high-molecular-weight poly(amic acid).
Storage: The resulting poly(amic acid) solution can be stored in a refrigerator for several days before use.
Part B: Thermal Imidization to Polyimide Film
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to spread the solution into a uniform film of the desired thickness.
Solvent Removal: Place the glass plate in a dust-free, level oven and heat at 80°C for 2 hours to slowly remove the bulk of the DMAc solvent.
Thermal Curing: To perform the cyclodehydration, place the film (still on the glass plate) into a programmable oven under a nitrogen atmosphere and subject it to the following heating schedule:
100°C for 1 hour
200°C for 1 hour
300°C for 1 hour
Causality: This staged heating protocol is critical.[6] The initial low-temperature steps remove residual solvent. The subsequent high-temperature stages provide the energy for the cyclization reaction while allowing the byproduct (water) to escape without creating voids or bubbles in the film. The final high-temperature hold ensures complete imidization.
Film Recovery: After cooling slowly to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.
Polymer Characterization
Confirmation of a successful synthesis requires thorough characterization of the resulting polymers.
Technique
Polyamide Analysis
Polyimide Analysis
FTIR
Look for characteristic amide bands: N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1650 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹). Confirm disappearance of carboxylic acid peaks.
Track the conversion from poly(amic acid) to polyimide. Look for disappearance of amic acid bands (broad O-H, amide peaks) and appearance of characteristic imide peaks: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).
¹H NMR
Confirm the presence of aromatic protons and the amide N-H proton (typically a broad singlet downfield). The phenolic -OH proton will also be present.
Confirm the disappearance of the amic acid carboxyl and amide protons and the appearance of the final aromatic proton signals corresponding to the imide structure.
TGA
Determine the thermal stability, specifically the 5% or 10% weight loss temperature (Td), which is typically above 400°C for aromatic polyamides.
Assess the high thermal stability. Decomposition temperatures for aromatic polyimides are often in excess of 500°C.[3]
DSC
Determine the glass transition temperature (Tg), which reflects the polymer's transition from a rigid to a rubbery state.[8]
Measure the Tg of the final polymer. For high-performance polyimides, this can range from 250°C to over 400°C.[3]
GPC
Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) to confirm that a high-molecular-weight polymer was formed.
Can be used on the soluble poly(amic acid) precursor to determine its molecular weight before conversion.
Summary of Expected Polymer Properties
The incorporation of 2-(3-aminophenyl)phenol is expected to yield polymers with a favorable balance of properties. The table below presents typical data ranges for polymers derived from this monomer.
Property
Expected Range for Polyamide
Expected Range for Polyimide
Solubility
Soluble in polar aprotic solvents (NMP, DMAc, DMF)
Precursor is soluble; final film is generally insoluble
Inherent Viscosity (dL/g)
0.40 - 0.85
0.50 - 1.50 (for poly(amic acid))
Glass Transition (Tg)
220 - 280 °C
260 - 340 °C
10% Weight Loss Temp. (Td)
> 450 °C (in N₂)
> 530 °C (in N₂)
Film Properties
Tough, flexible, transparent
Tough, flexible, often colored (yellow/amber)
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Application Notes and Protocols for the Synthesis of Fluorescent Dyes from 2-(3-Aminophenyl)phenol
Introduction: Unlocking New Fluorophores with 2-(3-Aminophenyl)phenol In the dynamic fields of chemical biology, materials science, and drug development, the demand for novel fluorescent probes with tailored photophysica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking New Fluorophores with 2-(3-Aminophenyl)phenol
In the dynamic fields of chemical biology, materials science, and drug development, the demand for novel fluorescent probes with tailored photophysical properties is incessant. 2-(3-Aminophenyl)phenol stands out as a promising, yet underutilized, precursor for the synthesis of such probes. Its molecular architecture, featuring a reactive 2-aminophenol core appended with an additional amino group via a phenyl linker, offers a unique platform for creating diverse and functionally rich fluorescent dyes. The presence of multiple reactive sites—the hydroxyl and primary amino groups of the aminophenol moiety and the distal amino group—allows for a variety of synthetic transformations, leading to fluorophores with potentially interesting solvatochromic, ion-sensing, and biocompatibility characteristics.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of two distinct classes of fluorescent dyes derived from 2-(3-aminophenyl)phenol: Benzoxazoles and Schiff Bases . As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but as a self-validating system, with each experimental choice grounded in established chemical principles.
Core Chemistry and Strategic Considerations
The synthetic utility of 2-(3-aminophenyl)phenol is rooted in the well-established reactivity of the 2-aminophenol scaffold. The vicinal hydroxyl and amino groups are primed for cyclization reactions, most notably to form the benzoxazole heterocycle, a common core in many fluorescent compounds.[1] Concurrently, the primary amino groups are readily condensed with aldehydes to form Schiff bases, which are themselves often fluorescent and can act as effective chemosensors.[2][3]
The key to successfully employing 2-(3-aminophenyl)phenol as a precursor lies in understanding the relative reactivity of its functional groups and strategically controlling the reaction conditions to achieve the desired chemical transformation.
PART 1: Synthesis of a Novel Benzoxazole-Based Fluorophore
Benzoxazole derivatives are renowned for their fluorescence and are integral components of optical brighteners and organic scintillators.[4] The synthesis of a benzoxazole from 2-(3-aminophenyl)phenol involves the condensation and subsequent cyclization with a carboxylic acid or its derivative. This protocol details the synthesis of 2-(4-methoxyphenyl)-5-(3-aminophenyl)benzoxazole , a novel fluorophore, from 2-(3-aminophenyl)phenol and 4-methoxybenzoic acid.
Reaction Principle and Workflow
The synthesis proceeds via a one-pot reaction where the 2-aminophenol moiety of the precursor condenses with the carboxylic acid, followed by an acid-catalyzed cyclization to form the benzoxazole ring. Polyphosphoric acid (PPA) is a common and effective catalyst and solvent for this transformation, driving the reaction towards completion by acting as a dehydrating agent.[5]
Diagram 1: Synthesis of 2-(4-methoxyphenyl)-5-(3-aminophenyl)benzoxazole
Caption: Synthetic workflow for the formation of a novel benzoxazole dye.
Detailed Experimental Protocol
Materials:
2-(3-Aminophenyl)phenol (1.0 eq)
4-Methoxybenzoic acid (1.1 eq)
Polyphosphoric acid (PPA)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Ethanol
Deionized water
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Condenser
Buchner funnel and filter paper
Standard laboratory glassware
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, combine 2-(3-aminophenyl)phenol (e.g., 1.85 g, 10 mmol) and 4-methoxybenzoic acid (e.g., 1.67 g, 11 mmol).
Addition of Catalyst: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The PPA serves as both the solvent and the catalyst.
Heating and Reaction: Attach a condenser to the flask and heat the mixture to 180-200°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
Work-up and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot reaction mixture into a beaker containing ice-water (approx. 200 mL) with stirring. This will hydrolyze the PPA and precipitate the crude product.
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to ensure the complete precipitation of the product and to deprotonate the amino groups.
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts.
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-(4-methoxyphenyl)-5-(3-aminophenyl)benzoxazole.
Drying: Dry the purified product in a vacuum oven at 60°C overnight.
Characterization and Expected Results
The structure and purity of the synthesized benzoxazole should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.
Mass Spectrometry (MS): To determine the molecular weight of the product.
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=N and C-O-C of the benzoxazole ring.
UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties of the dye.
Parameter
Expected Outcome
Yield
60-80%
Appearance
Off-white to pale yellow solid
Excitation Max (λex)
~350-380 nm (in ethanol)
Emission Max (λem)
~420-460 nm (in ethanol)
Quantum Yield (ΦF)
Moderate to high
PART 2: Synthesis of a Schiff Base Fluorescent Probe
Schiff bases derived from aromatic amines and aldehydes are a versatile class of compounds that often exhibit fluorescence and can be designed as chemosensors for metal ions or changes in pH.[6][7] This protocol outlines the synthesis of a fluorescent Schiff base by reacting 2-(3-aminophenyl)phenol with salicylaldehyde. The resulting molecule, with its multiple coordination sites (hydroxyl groups and imine nitrogen), is a prime candidate for a "turn-on" or "turn-off" fluorescent sensor.[2]
Reaction Principle and Workflow
The synthesis is a straightforward condensation reaction between the primary amino group of 2-(3-aminophenyl)phenol and the aldehyde group of salicylaldehyde to form an imine (C=N) bond. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.
Diagram 2: Synthesis of a Salicylaldehyde-based Schiff Base
Caption: Workflow for the synthesis of a Schiff base fluorescent probe.
Detailed Experimental Protocol
Materials:
2-(3-Aminophenyl)phenol (1.0 eq)
Salicylaldehyde (1.0 eq)
Absolute Ethanol
Glacial Acetic Acid (catalytic amount)
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Condenser
Buchner funnel and filter paper
Standard laboratory glassware
Procedure:
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 2-(3-aminophenyl)phenol (e.g., 1.85 g, 10 mmol) in absolute ethanol (40 mL).
Addition of Aldehyde and Catalyst: To the stirred solution, add salicylaldehyde (e.g., 1.22 g, 10 mmol) followed by a few drops of glacial acetic acid to catalyze the reaction.
Reaction under Reflux: Attach a condenser and reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often accompanied by a color change. Monitor the reaction progress by TLC.
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.
Characterization and Application as a Fluorescent Sensor
The synthesized Schiff base should be characterized using the same analytical techniques as the benzoxazole derivative (NMR, MS, FT-IR). The evaluation of its fluorescent sensing capabilities is a critical next step.
Parameter
Expected Outcome
Yield
> 85%
Appearance
Yellow to orange crystalline solid
Excitation Max (λex)
Dependent on solvent polarity
Emission Max (λem)
Dependent on solvent polarity and ion binding
Protocol for Evaluating Metal Ion Sensing:
Stock Solutions: Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile). Prepare stock solutions of various metal ions of interest (e.g., 10 mM) in the same or a miscible solvent.
Fluorescence Measurements:
In a quartz cuvette, place a dilute solution of the Schiff base probe (e.g., 10 µM).
Record the fluorescence emission spectrum upon excitation at the determined λex.
Sequentially add small aliquots of a metal ion stock solution and record the fluorescence spectrum after each addition.
Observe changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
Selectivity Studies: Repeat the fluorescence measurements with a range of different metal ions to determine the selectivity of the probe.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the synthesis of novel fluorescent dyes from the versatile precursor, 2-(3-aminophenyl)phenol. The synthesis of both benzoxazole and Schiff base derivatives is demonstrated to be straightforward and high-yielding. The resulting fluorophores are expected to exhibit interesting photophysical properties, with the Schiff base, in particular, holding promise as a chemosensor. Researchers and drug development professionals can utilize these methodologies as a starting point for creating a library of novel fluorescent probes with tailored properties for specific applications in bio-imaging, diagnostics, and high-throughput screening. The modular nature of these syntheses allows for the facile introduction of various substituents, enabling the fine-tuning of the dyes' spectral properties and biological activities.
References
American Chemical Society. (n.d.). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Macromolecules. Retrieved from [Link]
ResearchGate. (2020). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
PubMed. (2021). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
PubMed. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Journal of Fluorescence. Retrieved from [Link]
MDPI. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. Molecules. Retrieved from [Link]
ResearchGate. (2025). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
ResearchGate. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Retrieved from [Link]
MDPI. (2023). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules. Retrieved from [Link]
National Institutes of Health. (n.d.). Bright Building Blocks for Chemical Biology. Retrieved from [Link]
Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2025). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SOME NEW BENZOXAZOLE DERIVATIVES. Retrieved from [Link]
Google Patents. (n.d.). P-aminophenol substitute and its use in oxidation dye formulations.
PubMed. (2017). A novel fluorescence probe based on triphenylamine Schiff base for bioimaging and responding to pH and Fe3+. Materials Science and Engineering: C. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. Retrieved from [Link]
ResearchGate. (2019). Fluorescent derivatives of phenolic compounds?. Retrieved from [Link]
Application Note: Advanced Catalytic Applications of Transition Metal Complexes Supported by 2-(3-Aminophenyl)phenol-Derived Ligands
Executive Summary The development of highly active, stable, and recyclable transition metal catalysts is a cornerstone of modern pharmaceutical synthesis and materials science. 2-(3-Aminophenyl)phenol (CAS: 161887-01-0)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly active, stable, and recyclable transition metal catalysts is a cornerstone of modern pharmaceutical synthesis and materials science. 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) —also known as 3'-amino-[1,1'-biphenyl]-2-ol—serves as a highly privileged, bifunctional structural motif. By combining an axially flexible biphenyl core with spatially separated amino and hydroxyl groups, this scaffold is an ideal precursor for synthesizing robust Schiff base and phosphoramidite ligands.
This application note provides researchers and drug development professionals with detailed, self-validating protocols for the synthesis and application of 2-(3-Aminophenyl)phenol-derived Palladium(II) and Ruthenium(II) complexes. We detail the mechanistic causality behind their exceptional performance in Suzuki-Miyaura cross-coupling and transfer hydrogenation reactions.
Structural Rationale & Mechanistic Causality
The efficacy of a transition metal catalyst is fundamentally dictated by the electronic and steric environment provided by its supporting ligand. The 2-(3-Aminophenyl)phenol scaffold offers two distinct advantages:
Steric Bulk via the Biphenyl Backbone : Biphenyl-based ligands (such as the Buchwald phosphines) are structurally privileged in cross-coupling catalysis. The steric bulk of the biphenyl system forces the metal center into a lower coordination state and physically accelerates the rate-limiting reductive elimination step of the catalytic cycle[1, 3].
Electronic Modulation via N,O-Chelation : The condensation of the meta-amino group with salicylaldehyde yields a Schiff base. When coordinated to Palladium(II), this N,O-chelate acts as a powerful σ-donor. The resulting electron-rich metal center drastically lowers the activation energy required for the oxidative addition of notoriously unreactive substrates, such as aryl chlorides [2, 4].
Pd-catalyzed Suzuki-Miyaura coupling cycle using 2-(3-Aminophenyl)phenol-derived ligands.
Module 1: Pd(II)-Schiff Base Catalyzed Suzuki-Miyaura Coupling
The table below summarizes the catalytic performance of the 2-(3-Aminophenyl)phenol-derived Pd(II) complex (Pd-L) against industry-standard catalysts. The data demonstrates that the synergistic steric and electronic effects of the biphenyl Schiff base ligand enable the activation of challenging aryl chlorides at low catalyst loadings.
The following protocols are designed as self-validating systems. Visual cues (e.g., color changes and precipitation) inherently verify the successful progression of the chemical transformations, ensuring high trustworthiness and reproducibility without the immediate need for complex in-process analytics.
Protocol A: Synthesis of the Schiff Base Ligand (H₂L)
Preparation : Dissolve 10.0 mmol of 2-(3-Aminophenyl)phenol in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
Condensation : Add 10.0 mmol of salicylaldehyde dropwise while stirring. Causality check: The solution will transition from colorless to a deep yellow, indicating the formation of the imine bond.
Reflux : Add 3 drops of glacial acetic acid (catalyst) and reflux the mixture at 80 °C for 4 hours.
Isolation : Cool the mixture to 0 °C in an ice bath. The Schiff base ligand will precipitate as a bright yellow solid. Filter, wash with cold ethanol (2 × 10 mL), and dry under vacuum.
Protocol B: Preparation of the Pd(II) Complex [Pd(L)]
Metalation : Suspend 5.0 mmol of the synthesized ligand (H₂L) in 25 mL of ethanol. Add a solution of 5.0 mmol Palladium(II) acetate [Pd(OAc)₂] dissolved in 10 mL of ethanol.
Reaction : Heat the mixture to 60 °C for 4 hours. Causality check: The yellow suspension will gradually turn into a dark orange/brown precipitate, confirming the displacement of acetate ligands and the coordination of the N,O-donor set to the Pd center.
Purification : Filter the resulting complex, wash sequentially with ethanol and diethyl ether to remove unreacted starting materials, and dry under vacuum.
Protocol C: Suzuki-Miyaura Catalytic Assay
Setup : In a 10 mL Schlenk tube under an argon atmosphere, combine 1.0 mmol of aryl halide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.
Catalyst Addition : Add 0.01 mol% of the [Pd(L)] complex.
Solvent & Heating : Inject 3 mL of a degassed DMF/H₂O (4:1) mixture. Stir the reaction at 80 °C for 2 hours.
Workup : Quench with water, extract with ethyl acetate (3 × 5 mL), dry over MgSO₄, and analyze the organic layer via GC-MS to quantify the biaryl product yield.
Step-by-step experimental workflow for catalyst preparation and Suzuki-Miyaura coupling assay.
Module 2: Bifunctional Ru(II) Catalysts for Transfer Hydrogenation
Mechanistic Causality
Beyond cross-coupling, the 2-(3-Aminophenyl)phenol scaffold is highly effective in transfer hydrogenation. When coordinated to a Ruthenium(II) center (e.g., via reaction with [RuCl₂(p-cymene)]₂), the ligand operates via a metal-ligand cooperative mechanism . The uncoordinated phenolic -OH and the coordinated amine/imine nitrogen act as a proton shuttle. During the reduction of ketones, the ligand accepts a proton from the hydrogen donor (isopropanol) while the metal accepts the hydride, forming a highly active Ru-H species that subsequently transfers both H⁺ and H⁻ to the ketone substrate in a concerted, outer-sphere mechanism [4].
Protocol: Transfer Hydrogenation of Acetophenone
Catalyst Activation : In a Schlenk flask, dissolve 0.1 mol% of the Ru(II)-ligand complex in 5 mL of anhydrous isopropanol. Add 2.0 mol% of KOH to deprotonate the ligand and generate the active catalytic species. Causality check: A distinct color shift to deep red/purple indicates the formation of the active amido-ruthenium complex.
Substrate Addition : Add 2.0 mmol of acetophenone to the activated catalyst solution.
Reaction : Stir the mixture at 82 °C (reflux) for 1 hour.
Analysis : Cool to room temperature, filter through a short pad of silica to remove the metal catalyst, and analyze the conversion to 1-phenylethanol via GC-FID.
References
The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates
Journal of the American Chemical Society
URL:[Link]
Synthesis, characterization, and reactivity of Pd(II) salicylaldimine complexes derived from aminophenols
Canadian Journal of Chemistry
URL:[Link]
Organoborane coupling reactions (Suzuki coupling)
Proceedings of the Japan Academy, Series B, Physical and Biological Sciences
URL:[Link]
Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands
RSC Advances (via PMC)
URL:[Link]
Method
Mastering Amide Bond Formation: Step-by-Step Amidation Protocols for 2-(3-Aminophenyl)phenol Derivatives
Introduction: The Significance of 2-(3-Aminophenyl)phenol Derivatives in Drug Discovery The 2-(3-aminophenyl)phenol scaffold is a privileged structure in medicinal chemistry and drug development. Its inherent structural...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 2-(3-Aminophenyl)phenol Derivatives in Drug Discovery
The 2-(3-aminophenyl)phenol scaffold is a privileged structure in medicinal chemistry and drug development. Its inherent structural features—a reactive primary amine and a phenolic hydroxyl group on a biphenyl system—offer versatile points for chemical modification, enabling the exploration of vast chemical space. Amidation of the primary amine is a fundamental transformation used to synthesize a diverse array of derivatives, many of which have been investigated for a range of biological activities. However, the presence of the nucleophilic phenol group introduces a significant challenge: achieving chemoselective N-acylation without concurrent O-acylation. This guide provides a comprehensive overview of robust, step-by-step protocols for the successful amidation of 2-(3-aminophenyl)phenol derivatives, addressing the critical aspect of chemoselectivity through a protecting group strategy.
The Chemoselectivity Challenge: N-acylation vs. O-acylation
The primary amino group in 2-(3-aminophenyl)phenol is generally more nucleophilic than the phenolic hydroxyl group. However, under many standard acylation conditions, competitive O-acylation can occur, leading to a mixture of products and complicating purification. While some methods for direct chemoselective N-acylation of aminophenols exist, they can be substrate-specific and may not provide the high yields and purity required for drug development campaigns. To ensure a reliable and high-yielding synthesis of the desired N-acyl derivative, a protection-acylation-deprotection strategy is often the most prudent approach. This guide will focus on a robust workflow utilizing a silyl ether protecting group for the phenol, which can be efficiently installed and removed under mild conditions that are orthogonal to the amidation reaction.
Visualizing the Overall Synthetic Workflow
The recommended strategy involves three key stages: protection of the phenolic hydroxyl group, amidation of the amine, and finally, deprotection of the phenol to yield the target compound.
Caption: Overall workflow for the amidation of 2-(3-aminophenyl)phenol.
Part 1: Protection of the Phenolic Hydroxyl Group
To prevent O-acylation, the phenolic hydroxyl group is temporarily masked with a protecting group. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its ease of installation, stability under a wide range of reaction conditions (including amidation), and mild removal.[1][2]
Protocol 1: TBDMS Protection of 2-(3-Aminophenyl)phenol
This protocol describes the silylation of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a catalyst.[3][4]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(3-aminophenyl)phenol (1.0 eq).
Dissolve the starting material in anhydrous DMF.
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected aminophenol.
The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Reagent
Molar Equivalents
Purpose
2-(3-Aminophenyl)phenol
1.0
Substrate
TBDMS-Cl
1.2
Silylating agent
Imidazole
2.5
Catalyst and HCl scavenger
Anhydrous DMF
-
Solvent
Part 2: Amidation of the Protected Aminophenol
With the phenolic hydroxyl group protected, the amidation of the primary amine can proceed cleanly. Two robust protocols are presented below, one using the highly efficient uronium salt-based coupling reagent HATU, and the other employing a classic carbodiimide-mediated approach with EDC.
Protocol 2A: HATU-Mediated Amidation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and low rates of racemization, making it ideal for a wide range of substrates.[5][6]
Mechanism of HATU-Mediated Amidation:
Caption: Mechanism of HATU-mediated amide bond formation.[7]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Anhydrous DMF or Dichloromethane (DCM)
Ethyl acetate (EtOAc)
1M HCl solution
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[8]
Add DIPEA (2.5 eq) to the solution and stir for 1-2 minutes for pre-activation. This step is crucial to form the active ester and prevent a side reaction where HATU reacts directly with the amine.[7][9]
In a separate flask, dissolve the TBDMS-protected 2-(3-aminophenyl)phenol (1.0 eq) in anhydrous DMF.
Add the amine solution to the pre-activated carboxylic acid solution.
Stir the reaction mixture at room temperature and monitor by TLC (typically 1-4 hours).
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[10]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Reagent
Molar Equivalents
Purpose
TBDMS-protected aminophenol
1.0
Amine source
Carboxylic acid (R-COOH)
1.0
Acyl source
HATU
1.1
Coupling reagent
DIPEA
2.5
Non-nucleophilic base
Anhydrous DMF
-
Solvent
Protocol 2B: EDC/HOBt-Mediated Amidation
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation. It is often used in conjunction with HOBt (1-Hydroxybenzotriazole) to suppress racemization and improve efficiency.
Mechanism of Carbodiimide-Mediated Amidation:
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), TBDMS-protected 2-(3-aminophenyl)phenol (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) to the mixture and stir.
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 4-18 hours).
Work-up the reaction as described in Protocol 2A (steps 6-8). The aqueous washes are effective at removing the water-soluble EDC-urea byproduct and HOBt.
Purify the crude product by flash column chromatography on silica gel.
Reagent
Molar Equivalents
Purpose
TBDMS-protected aminophenol
1.0
Amine source
Carboxylic acid (R-COOH)
1.0
Acyl source
EDC hydrochloride
1.2
Coupling reagent
HOBt
1.2
Additive to suppress racemization
DIPEA
2.5
Non-nucleophilic base
Anhydrous DMF
-
Solvent
Part 3: Deprotection of the Phenolic Protecting Group
The final step is the removal of the TBDMS group to unveil the phenolic hydroxyl group. This can be achieved under mild conditions using a fluoride source, which will not affect the newly formed amide bond.
Protocol 3: TBDMS Deprotection
This protocol uses tetra-n-butylammonium fluoride (TBAF) for the deprotection. An alternative mild reagent is potassium bifluoride (KHF₂).[11]
Materials:
TBDMS-protected amide (from Protocol 2A or 2B)
Tetra-n-butylammonium fluoride (TBAF) solution (1M in THF)
Dissolve the TBDMS-protected amide (1.0 eq) in anhydrous THF in a flask at room temperature.
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
Quench the reaction with saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3 x volume of THF).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the final product by flash column chromatography or recrystallization to obtain the pure N-acyl-2-(3-aminophenyl)phenol.
Reagent
Molar Equivalents
Purpose
TBDMS-protected amide
1.0
Substrate
TBAF (1M in THF)
1.1
Deprotecting agent
Anhydrous THF
-
Solvent
Conclusion
The amidation of 2-(3-aminophenyl)phenol derivatives is a key transformation for generating libraries of compounds for drug discovery. The protocols detailed in this guide provide a reliable and high-yielding pathway to these valuable molecules. By employing a robust protecting group strategy, the challenge of chemoselectivity is effectively overcome, allowing for the clean and efficient formation of the desired amide bond. The use of modern coupling reagents like HATU or the classic EDC/HOBt system, followed by mild deprotection, offers a versatile and adaptable workflow for researchers and scientists in the field.
References
Benchchem. (2025). Application Notes and Protocols: Synthesis and Biological Evaluation of 4-Aminophenol Derivatives.
Taylor & Francis Online. (2010, December 17). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions.
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28, 381-385.
ACS Publications. (2003, January 1). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine.
Taylor & Francis Online. (2005). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions.
ResearchGate. A Mild, Efficient and Selective Deprotection of t-Butyldimethylsilyl-Protected Phenols Using Cesium Carbonate.
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
Biofilm Inhibitor Synthesis. Amide Workup.
Indian Academy of Sciences. (2019, May 25). A simple, fast and excellent protocol for the synthesis of phenols using CuFe2O4 magnetic nanoparticles. Journal of Chemical Sciences.
ResearchGate. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
ACS Publications. (2014). Asymmetric Synthesis of a CBI-Based Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrug. Journal of Organic Chemistry.
ACS Publications. (2022, May 23). Paracetamol Synthesis for Active Learning of Amide Functional Groups in Undergraduate Chemistry Laboratories.
Benchchem. (2025). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
Benchchem. (2025). Application Notes: 3-(2-Aminopropyl)phenol in the Synthesis of Novel Bioactive Compounds.
Benchchem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
Benchchem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
National Institutes of Health. (2015).
Google Patents.
Scientific Scholar. (2020, December 1).
ResearchGate. (2026, March 5). (PDF) Selective alkylation of aminophenols.
ACS Publications. (2022, April 20). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters.
Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
Thieme. 1.2 Deprotection: The Concept of Orthogonal Sets.
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(10), 471-493.
ARKIVOC. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
ResearchGate. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. International Journal of Chemical Sciences, 13(1), 450-458.
Elsevier. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid.
SpringerLink.
NextSDS. N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide. Retrieved from [Link]
Google Patents.
ResearchGate.
Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]
PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(15), 5945-5949.
NextSDS. N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide. Retrieved from [Link]
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Polymer Chemists, and Aerospace/Automotive R&D Professionals.
Executive Summary & Mechanistic Causality
The demand for high-performance thermosetting polymers in aerospace, advanced electronics, and automotive engineering requires epoxy networks with exceptional thermal stability, high glass transition temperatures (
Tg
), and robust mechanical strength. 2-(3-Aminophenyl)phenol (CAS: 161887-01-0)[1] serves as a highly specialized bifunctional building block that addresses these requirements.
Structurally, 2-(3-Aminophenyl)phenol features a rigid biphenyl-like backbone containing both a primary amine (
−NH2
) and a phenolic hydroxyl (
−OH
) group. This unique asymmetry allows it to be utilized in two distinct pathways:
As a Precursor: Reacting with epichlorohydrin to synthesize a highly cross-linked trifunctional epoxy monomer (Triglycidyl-2-(3-aminophenyl)phenol, or TGAPP), analogous to the industry-standard triglycidyl-p-aminophenol (TGPAP)[2].
As a Direct Curing Agent: Acting as a hardener for standard bisphenol A/F (DGEBA/DGEBF) epoxies, where the rigid aromatic backbone restricts chain mobility at elevated temperatures, dramatically increasing the
Tg
[3].
The Causality of Performance Enhancement:
The incorporation of the biphenyl-like moiety introduces significant steric hindrance and aromatic density into the polymer network. During the curing phase, the primary amine undergoes nucleophilic addition with two epoxide rings to form a tertiary amine node. At elevated temperatures (>150°C), the phenolic hydroxyl group undergoes etherification with remaining epoxides. This dual-action crosslinking yields a densely packed 3D network that resists thermal degradation and minimizes free volume, directly translating to superior thermomechanical properties[4].
Application Workflows
The following workflow illustrates the two primary pathways for integrating 2-(3-Aminophenyl)phenol into epoxy systems.
Caption: Workflow detailing the dual application pathways of 2-(3-Aminophenyl)phenol in epoxy thermosets.
Experimental Protocols
Protocol 1: Synthesis of Triglycidyl-2-(3-Aminophenyl)phenol (TGAPP)
This protocol adapts the industrial glycidylation method used for TGPAP[5] to the biphenyl-like structure of 2-(3-Aminophenyl)phenol.
Nucleophilic Addition: Charge a reaction flask with 1 molar equivalent of 2-(3-Aminophenyl)phenol and 10 molar equivalents of ECH. The large excess of ECH prevents premature oligomerization.
Catalysis: Heat the mixture to 50°C under continuous stirring. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the nucleophilic attack of the
−NH2
and
−OH
groups on the epoxide rings. Maintain for 4 hours.
Dehydrohalogenation (Ring Closure): Slowly add the 50% aqueous NaOH solution dropwise while maintaining the temperature at 60°C. Apply a moderate vacuum to continuously azeotropically remove water, driving the ring-closure reaction to completion[2].
Purification: Distill off the excess ECH under high vacuum. Dissolve the crude resin in toluene and wash with deionized water until the aqueous phase is neutral (removing NaCl and residual NaOH).
Solvent Removal: Evaporate the toluene under reduced pressure to yield the viscous TGAPP resin.
Self-Validating QC Check: Perform an FT-IR scan on the final resin. The complete disappearance of the broad
−NH2
/
−OH
stretching bands (3200–3500 cm⁻¹) and the emergence of a sharp oxirane ring peak at ~910 cm⁻¹ validates successful triglycidylation. Confirm the Epoxy Equivalent Weight (EEW) via perchloric acid titration (ASTM D1652); the target theoretical EEW is ~118 g/eq.
Protocol 2: Formulation and Curing of High-Performance Epoxy Blends
To maximize thermal properties, TGAPP is cured using a rigid aromatic diamine such as 4,4′-diaminodiphenyl sulfone (DDS)[6].
Step-by-Step Methodology:
Stoichiometric Calculation: Calculate the required mass of DDS based on the measured EEW of the TGAPP resin and the Amine Hydrogen Equivalent Weight (AHEW) of DDS (target a stoichiometric ratio of
r=1.0
)[4].
Blending: Preheat the TGAPP resin to 80°C to reduce its viscosity. Slowly fold in the DDS powder, utilizing a high-shear mixer to ensure a homogeneous dispersion without localized concentration gradients.
Degassing: Transfer the blend to a vacuum oven at 100°C for 30 minutes to eliminate entrapped air, which would otherwise act as stress concentrators and void defects in the final thermoset[3].
Step-Cure Schedule: Pour the degassed mixture into a pre-heated PTFE mold. Execute the following thermal profile:
Gelation: 2 hours at 130°C.
Crosslinking: 2 hours at 160°C.
Post-Cure: 2 hours at 200°C.
Self-Validating QC Check: Conduct Differential Scanning Calorimetry (DSC) on a cured sample. A fully validated, 100% cured system will exhibit a distinct
Tg
shift but will show zero residual exothermic peaks during the first heating scan. Any residual exotherm indicates incomplete crosslinking, requiring an extension of the 200°C post-cure phase.
Mechanistic Reaction Pathway
The curing of aminophenol-derived epoxies follows a highly specific sequence of nucleophilic additions. The primary amine reacts first due to lower steric hindrance, followed by secondary amine branching. The phenolic etherification acts as a high-temperature "fail-safe" crosslink, locking the network into its final ultra-rigid state.
Caption: Mechanistic pathway of nucleophilic addition and crosslinking in aminophenol-epoxy systems.
Quantitative Data Presentation
The table below summarizes the extrapolated and literature-supported thermal properties of epoxy networks utilizing aminophenol architectures, demonstrating the superiority of the biphenyl-like TGAPP system over standard DGEBA and conventional TGPAP resins[2][6].
Property
Standard DGEBA (Amine Cured)
TGPAP (Trifunctional)
TGAPP (Biphenyl Trifunctional)
Epoxy Equivalent Weight (EEW)
~185 - 192 g/eq
~95 - 105 g/eq
~115 - 120 g/eq
Glass Transition Temp (
Tg
)
120 - 150 °C
180 - 220 °C
210 - 240 °C
Thermal Decomposition (
Td5%
)
~350 °C
~400 °C
>420 °C
Crosslink Density
Low-Moderate
High
Very High
Structural Rigidity
Flexible ether linkages
Aromatic node
Highly rigid biphenyl node
References
Junid, R., Siregar, J. P., Endot, N. A., Razak, J. A., & Wilkinson, A. N. "Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM)." Polymers, 2021, 13(19), 3304. URL:[Link]
Wang, J., et al. "Unraveling the Mechanistic Origins of Epoxy Degradation in Acids." ACS Omega, 2019. URL:[Link]
Pharmaffiliates. "CAS No : 161887-01-0 | Product Name : 2-(3-Aminophenyl)phenol." Pharmaffiliates Reference Database. URL: [Link]
Application Note: Utilizing 2-(3-Aminophenyl)phenol in Pharmaceutical Drug Discovery Pipelines
Subtitle: Scaffold Hopping, Divergent Synthesis, and Chemoselective Functionalization for Lead Generation Executive Summary Biphenyl scaffolds are universally recognized as "privileged structures" in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Scaffold Hopping, Divergent Synthesis, and Chemoselective Functionalization for Lead Generation
Executive Summary
Biphenyl scaffolds are universally recognized as "privileged structures" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators[1][2]. Specifically, 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) offers a highly versatile, bi-functional platform for drug discovery pipelines. The unique spatial arrangement—an ortho-hydroxyl group on one ring and a meta-amino group on the adjacent ring—provides distinct vectors for library generation. This application note details the structural rationale, chemoselective experimental protocols, and analytical workflows required to leverage this scaffold in high-throughput lead generation.
In target-based drug design, the biphenyl core facilitates critical
π−π
stacking and hydrophobic interactions within deep protein pockets[3].
The Phenol Moiety (Ring A): The ortho-hydroxyl group acts as a potent hydrogen bond donor/acceptor. It is highly susceptible to etherification (e.g., Mitsunobu reactions), allowing chemists to append solubilizing groups or stereospecific bulky moieties to probe the steric limits of a binding pocket.
The Aniline Moiety (Ring B): The meta-amino group projects into adjacent sub-pockets or solvent-exposed regions. It serves as an ideal handle for amide coupling, forming motifs that frequently interact with the hinge region of kinases or the allosteric sites of PPIs, such as the Hsp70-Bim complex[1].
The intrinsic difference in nucleophilicity between the aniline nitrogen and the phenolic oxygen enables chemoselective functionalization . Kinetically, the amine is significantly more reactive toward electrophiles (like activated esters) than the phenol. By strictly controlling temperature and base equivalents, researchers can achieve N-acylation without the need for cumbersome protecting-group chemistry[4].
Workflow Overview: Divergent Synthesis Pipeline
The following workflow illustrates the divergent synthetic strategy used to generate a mini-library from the 2-(3-Aminophenyl)phenol scaffold.
Caption: Divergent synthesis workflow for generating biphenyl derivatives from 2-(3-Aminophenyl)phenol.
Experimental Protocols
Note: These protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS are mandated to ensure chemoselectivity and reaction completion before proceeding to subsequent steps.
Objective: To selectively form an amide bond at the 3'-amino position without O-acylating the 2-phenol group.
Causality & Logic: Utilizing HATU as a coupling reagent generates a highly reactive OAT ester. To prevent the less nucleophilic phenol from reacting, the reaction is initiated at 0 °C, and a mild, sterically hindered base (DIPEA) is used to selectively deprotonate the carboxylic acid and the resulting anilinium intermediate, leaving the phenol protonated and unreactive[4].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Activation: Add HATU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Cooling & Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-(3-Aminophenyl)phenol (1.0 equiv.) dropwise as a solution in minimal anhydrous DMF.
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS.
Self-Validation Check: The LC-MS trace must show the mass of the mono-acylated product [M+H]+ without the presence of the di-acylated [M+Acyl+H]+ byproduct. If di-acylation is observed, the temperature was not strictly controlled.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Objective: To functionalize the 2-phenol group with a secondary alcohol, inverting the stereocenter of the alcohol to probe spatial constraints.
Causality & Logic: The Mitsunobu reaction operates under mild, neutral conditions, making it ideal for substrates with sensitive functional groups (like the newly formed amide from Protocol A). The use of Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) ensures complete Walden inversion (SN2 mechanism) of the secondary alcohol, providing stereochemically pure ether derivatives.
Step-by-Step Methodology:
Preparation: Dissolve the N-acylated biphenyl intermediate from Protocol A (1.0 equiv.), the chiral secondary alcohol (1.2 equiv.), and PPh3 (1.5 equiv.) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration) under argon.
Cooling: Cool the reaction mixture to 0 °C.
Activation: Add DIAD (1.5 equiv.) dropwise over 10 minutes.
Crucial Step: The slow addition prevents the formation of the DIAD-DIAD adduct and ensures the generation of the active phosphonium intermediate.
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
Validation: Confirm the disappearance of the phenol starting material via TLC (UV active) and LC-MS.
Purification: Concentrate the mixture. Purify directly via reverse-phase preparative HPLC to remove triphenylphosphine oxide byproducts, yielding the final bi-functionalized lead compound.
Quantitative Data Presentation
The following table summarizes the analytical metrics for a representative mini-library generated using the protocols above. High yields and purities validate the chemoselective nature of the pipeline.
Compound ID
R1 (Amide Vector)
R2 (Ether Vector)
Yield (%)
Purity (LC-MS)
Key 1H-NMR Shift (Phenol/Ether)
BIP-001
Acetyl
H (Unreacted)
88%
>99%
δ
9.55 (s, 1H, OH)
BIP-002
Benzoyl
H (Unreacted)
82%
98%
δ
9.61 (s, 1H, OH)
BIP-003
Acetyl
(S)-sec-Butyl
75%
>99%
δ
4.32 (m, 1H, O-CH)
BIP-004
Benzoyl
(R)-sec-Butyl
71%
97%
δ
4.35 (m, 1H, O-CH)
Application in Target-Based Screening
Once the library is synthesized, the compounds are funneled into High-Throughput Screening (HTS) cascades. The biphenyl scaffold's rigidity ensures that the vectors (R1 and R2) are projected in highly predictable trajectories, making it an excellent candidate for Fragment-Based Drug Discovery (FBDD) and rational Structure-Activity Relationship (SAR) optimization[1][2].
Caption: Standard HTS and SAR optimization workflow for biphenyl-based libraries.
References
Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy.
New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies.PMC.
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.RSC Publishing.
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Schiff bases (azomethines) are privileged scaffolds in coordination chemistry and drug discovery, acting as highly tunable multidentate ligands[1]. The compound 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) presents a unique biphenyl architecture. It features a primary amine on one phenyl ring and a hydroxyl (phenol) group on the adjacent ring. When condensed with an aromatic aldehyde—such as salicylaldehyde—it forms a tridentate (O,N,O-donor) Schiff base ligand.
Causality in Ligand Design:
The biphenyl backbone induces specific steric constraints and rotameric states that dictate the coordination geometry of the resulting metal complex[2]. The phenolic -OH provides an ionizable oxygen donor, which, upon deprotonation, strongly binds to oxophilic transition metals (e.g., Zn(II), Cu(II), Ni(II)), stabilizing both divalent and trivalent metal centers[2]. Furthermore, phenol-containing Schiff bases exhibit significant bioactive properties, including radical scavenging and enzyme inhibition, making them highly valuable for biomedical and pharmaceutical applications[3].
Experimental Design & Self-Validating Systems
To ensure high yield and purity, the synthetic protocol must be designed as a self-validating system where the physical chemistry of the reaction provides real-time feedback.
Solvent Selection (Thermodynamic Driving Force): Methanol is selected as the reaction medium. While it readily solubilizes the starting materials, it acts as an anti-solvent for the highly conjugated, rigid Schiff base product. This phase separation drives the equilibrium forward via Le Chatelier's principle, allowing the product to precipitate directly out of the solution.
Catalysis (Kinetic Control): A catalytic amount of glacial acetic acid is employed. It provides mild protonation of the carbonyl oxygen, increasing its electrophilicity. Crucially, the pH is kept mildly acidic to avoid over-protonating the nucleophilic amine, which would stall the reaction[4].
Visual Validation: The reaction progress is inherently self-indicating. The initial mixture is pale, but as the extended
π
-conjugation of the azomethine (-HC=N-) forms, the solution deepens in color (typically yellow or orange). The sudden precipitation of the product serves as a visual confirmation of successful condensation[1].
Step-by-Step Protocol: Synthesis of the O,N,O-Tridentate Ligand
Reagents & Materials:
2-(3-Aminophenyl)phenol (1.0 eq, 10 mmol, 1.85 g)
Salicylaldehyde (1.05 eq, 10.5 mmol, 1.28 g)
Methanol (HPLC grade, 50 mL)
Glacial acetic acid (3-5 drops)
Methodology:
Reagent Solubilization: In a 100 mL round-bottom flask, dissolve 1.85 g of 2-(3-Aminophenyl)phenol in 30 mL of methanol. Stir at room temperature (25°C) until a homogenous solution is achieved.
Causality Note: Complete dissolution before the addition of the electrophile prevents the starting amine from becoming trapped in the precipitating product matrix, ensuring high purity.
Catalytic Activation: Add 1.28 g of salicylaldehyde dropwise to the stirring solution. Follow immediately with 3-5 drops of glacial acetic acid.
Causality Note: Dropwise addition prevents localized high concentrations of the aldehyde, minimizing side reactions.
Condensation & Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) for 3 hours.
Causality Note: Heating overcomes the activation energy barrier required for the dehydration step of the hemiaminal intermediate, forcing the elimination of water to form the imine bond[1].
In-Process Self-Validation: Monitor the reaction visually and via TLC (Hexane:Ethyl Acetate 7:3).
Validation Checkpoint: The disappearance of the amine spot (ninhydrin active) and the appearance of a new, highly UV-active spot with a higher
Rf
value indicates completion. The solution will turn deep yellow, followed by the formation of a crystalline precipitate.
Isolation & Purification: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes. Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold methanol.
Causality Note: Ice-cold methanol removes unreacted aldehyde and trace impurities without dissolving the target Schiff base. Recrystallize the crude product from hot ethanol to yield the pure O,N,O-tridentate ligand.
Data Presentation & Characterization
Table 1 summarizes the quantitative optimization data that led to the finalized protocol, demonstrating the necessity of the acid catalyst and thermal energy.
Table 1: Optimization of Condensation Conditions
Solvent
Catalyst
Temperature
Time (h)
Yield (%)
Observation / Causality
Ethanol
None
Reflux (78°C)
12
45
Incomplete conversion; lacks acid activation.
Methanol
None
Reflux (65°C)
12
52
Slow reaction rate; hemiaminal dehydration is bottlenecked.
Methanol
Glacial AcOH (cat.)
Room Temp
24
68
Product remains partially dissolved; insufficient energy for dehydration.
Methanol
Glacial AcOH (cat.)
Reflux (65°C)
3
94
Rapid precipitation, high purity; optimal kinetic and thermodynamic balance.
Table 2 outlines the expected spectroscopic signatures required to validate the structural integrity of the synthesized ligand prior to metal complexation.
Confirms complete consumption of the 2-(3-Aminophenyl)phenol precursor.
FT-IR
Azomethine (-C=N-)
Appearance of strong peak ~1610-1630 cm⁻¹
Validates successful Schiff base formation and extended conjugation.
¹H-NMR (DMSO-d₆)
Azomethine Proton (-HC=N-)
Singlet at ~8.5 - 8.9 ppm
Confirms the imine environment; highly deshielded by the nitrogen and aromatic rings.
¹H-NMR (DMSO-d₆)
Phenolic Protons (-OH)
Singlets at ~9.5 - 13.0 ppm
Validates intact hydroxyls on both the biphenyl and aldehyde moieties for future metal coordination.
Mechanistic Workflow Visualization
Workflow and mechanistic pathway for the synthesis of 2-(3-Aminophenyl)phenol-derived ligands.
References
[2] Title: The Reactivity of Multidentate Schiff Base Ligands Derived from Bi‐ and Terphenyl Polyamines towards M(II) (M=Ni, Cu, Zn, Cd) and M(III) (M=Co, Y, Lu)
Source: researchgate.net
URL:2
[3] Title: Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC
Source: nih.gov
URL: 3
[1] Title: Schiff base - Wikipedia
Source: wikipedia.org
URL: 1
[4] Title: Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications | ACS Omega
Source: acs.org
URL: 4
how to prevent oxidative degradation of 2-(3-Aminophenyl)phenol during synthesis
Welcome to the Advanced Troubleshooting Guide for the synthesis and handling of 2-(3-Aminophenyl)phenol. Because this molecule contains both an electron-donating amino group (-NH₂) and a phenolic hydroxyl group (-OH) on...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis and handling of 2-(3-Aminophenyl)phenol. Because this molecule contains both an electron-donating amino group (-NH₂) and a phenolic hydroxyl group (-OH) on a biphenyl scaffold, it is exceptionally prone to rapid oxidative degradation. This guide provides researchers and drug development professionals with the mechanistic causality behind this instability and field-proven, self-validating protocols to ensure high-yield synthesis.
The Causality of Oxidative Degradation
To prevent degradation, we must first understand its mechanism. 2-(3-Aminophenyl)phenol is highly electron-rich. While the 3-aminophenol moiety is generally the most stable of the aminophenol isomers under atmospheric conditions, the presence of the ortho-phenolic group on the adjacent ring significantly lowers the molecule's oxidation potential 1[1].
During standard Suzuki-Miyaura coupling conditions, the alkaline environment deprotonates the phenol into a phenoxide anion. This intermediate is highly susceptible to single-electron oxidation by atmospheric oxygen or trace metal catalysts (like Cu²⁺ or Fe³⁺) 2[2]. The resulting phenoxyl or aminyl radicals rapidly undergo a second oxidation step to form highly reactive quinoneimines, which subsequently polymerize into dark brown or black insoluble tars [[3]](3].
Mechanistic pathway of 2-(3-Aminophenyl)phenol oxidative degradation.
Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling mixture turns pitch black within minutes of adding the aqueous base. How do I prevent this?A1: The alkaline environment required for the catalytic cycle (e.g., K₂CO₃ or NaOH) deprotonates the phenolic hydroxyl group, exponentially increasing its susceptibility to oxidation 3[3].
Strict Deoxygenation: You must sparge all solvents (including the aqueous base) with Argon for at least 15-30 minutes prior to addition. Dissolved oxygen is the primary culprit 2[2].
Protecting Groups: If the free aminophenol remains too unstable, consider masking the boronic acid using a BOMA (bis(2-hydroxybenzyl)methylamine) ligand, which allows for selective Suzuki-Miyaura coupling while protecting the reactive centers [[4]](4].
Q2: The compound survives the reaction but degrades during the aqueous workup and extraction. What is going wrong?A2: Workup introduces oxygen-rich aqueous layers and potentially trace metal ions from glassware. Trace copper (Cu²⁺) or iron (Fe³⁺) act as powerful catalysts for aminophenol oxidation 2[2].
Antioxidant Quenching: Add a water-soluble antioxidant, such as Ascorbic Acid, to the aqueous quenching solution. It acts as a sacrificial reducing agent, scavenging oxygen before it can attack the biphenyl core 2[2].
pH Control: Ensure the aqueous phase is neutralized (pH 6-7) before extraction to re-protonate the phenoxide back to a phenol.
Q3: How can I prevent my purified 2-(3-Aminophenyl)phenol from degrading during HPLC analysis or long-term storage?A3: Aminophenols are highly photosensitive and degrade under ambient light 3[3]. Furthermore, dissolved oxygen in HPLC mobile phases causes on-column degradation, leading to peak tailing.
HPLC Additives: Add 0.1% ascorbic acid to your HPLC diluent and mobile phase to maintain stability during runs 2[2].
Storage: Store the isolated solid in amber glass vials, backfilled with Argon, and kept at -20°C. Converting the free base to a hydrochloride salt significantly improves long-term shelf life by protonating the amine, thereby raising the oxidation potential 2[2].
Quantitative Data: Antioxidant Efficacy
The following table summarizes the optimal concentrations and mechanisms for additives used to stabilize aminophenol compounds during synthesis and analysis 2[2].
Protonates amine to form stable hydrochloride salt
Final product storage
Self-Validating Experimental Protocols
To guarantee the integrity of the 2-(3-Aminophenyl)phenol, the synthesis workflow must be treated as a continuous, air-free system.
Optimized air-free workflow for the synthesis and isolation of aminobiphenylols.
Protocol 1: Air-Free Suzuki-Miyaura Coupling
Causality Focus: Preventing the initial oxidative addition of O₂ to the electron-rich cross-coupling product.
Glassware Preparation: Flame-dry a Schlenk flask under vacuum to remove adsorbed moisture and trace oxygen. Backfill with Argon (repeat 3x) 4[4].
Solvent Degassing: Sparge 1,4-Dioxane and 2M aqueous K₃PO₄ with Argon for a minimum of 30 minutes. Validation: The solvent should show no bubbling when placed under a mild static vacuum.
Reagent Loading: Add 3-bromoaniline (1.0 eq), 2-hydroxyphenylboronic acid (1.1 eq), and the Pd precatalyst (e.g., Pd₂(dba)₃ / XPhos) under a positive Argon counterflow. Note: Palladium inserts into the C-X bond via oxidative addition; oxygen will poison this step and oxidize the product [[5]](5].
Reaction Execution: Inject the degassed solvents via a gas-tight syringe. Heat to 80°C under a sealed Argon balloon.
In-Process Validation: The reaction mixture should remain pale yellow/orange (indicative of the active Pd species). If the solution turns dark brown or black, the inert atmosphere has been breached.
Causality Focus: Arresting radical propagation during the transition from organic to aqueous phases.
Quenching: Cool the reaction to room temperature. Inject a degassed aqueous solution containing 0.1% (w/v) Ascorbic Acid and 5 mM EDTA. Causality: Ascorbic acid scavenges any O₂ introduced during the seal breach; EDTA traps Pd and trace metals that catalyze oxidation.
pH Adjustment: Carefully adjust the aqueous layer to pH 6.5 - 7.0 using 1M HCl. Causality: Neutralizing the phenoxide anion drastically lowers the HOMO energy of the molecule, preventing rapid electron donation to oxygen.
Extraction: Extract with degassed Ethyl Acetate (3x). Perform all separations quickly in a dimly lit fume hood to minimize photo-oxidation 3[3].
Concentration & Storage: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Immediately transfer the resulting solid to an amber vial, flush the headspace with Argon, and store at -20°C.
References
Aminophenols: Properties and Stability
ResearchGate
URL: [Link]
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling
PubMed (NIH)
URL:[Link]
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
improving reaction yield in 2-(3-Aminophenyl)phenol cross-coupling procedures
Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of highly functionalized biaryls, s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of highly functionalized biaryls, specifically focusing on the Suzuki-Miyaura coupling to produce 2-(3-Aminophenyl)phenol .
Synthesizing a molecule with both an unprotected primary amine (-NH2) and an unprotected phenol (-OH) presents a complex chemoselectivity and catalytic challenge. The guide below breaks down the mechanistic causality of common failures and provides field-proven, self-validating solutions.
Mechanistic Overview & Failure Pathways
Before troubleshooting, it is critical to understand how unprotected functional groups disrupt the standard palladium catalytic cycle. Primary amines are strong σ-donors that can outcompete weak phosphine ligands, leading to coordinative saturation and catalyst death[1]. Simultaneously, boronic acids—especially those with ortho-heteroatoms—are highly susceptible to hydrolytic degradation (protodeboronation) under basic aqueous conditions[2].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting amine poisoning and protodeboronation.
Q1: My reaction stalls at 15-20% yield, and GC-MS shows unreacted starting materials. I am using standard Pd(PPh3)4. What is happening?Cause: You are experiencing severe catalyst poisoning. The unprotected -NH2 group on your substrate is coordinating to the palladium center. Because triphenylphosphine (PPh3) is a relatively small and labile ligand, the amine easily displaces it, forming a stable, off-cycle Pd(II)-amine dead-end complex[1].
Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . The massive steric bulk of the dicyclohexyl groups and the biphenyl backbone creates a physical "shield" around the palladium atom. This allows the linear oxidative addition and transmetalation transition states to occur but physically prevents the multi-point coordination required for the amine to poison the catalyst[1].
Q2: I switched to XPhos, but now my boronic acid is completely consumed while my aryl halide remains untouched. Where did it go?Cause: Your boronic acid is undergoing protodeboronation , a destructive side reaction where the C-B bond is cleaved by water to form an arene (in this case, aniline) and boric acid[2]. This is highly accelerated by excess water and high temperatures.
Solution:
Control Water Content: Standard Suzuki protocols use large volumes of aqueous base, which destroys sensitive boronic acids. Switch to anhydrous K3PO4 in 1,4-dioxane, adding only 2 to 5 equivalents of water strictly to facilitate the formation of the reactive boronate species.
Use Boronic Esters: Switch from the free boronic acid to a pinacol ester (Bpin) or MIDA boronate, which release the active boron species slowly into the catalytic cycle, preventing a buildup that can degrade.
Q3: Does it matter which half of the molecule is the halide and which is the boronic acid?Cause: Yes, chemoselectivity and stability dictate the choice. You have two options:
Option A: 3-bromoaniline + 2-hydroxyphenylboronic acid.
Option B: 2-bromophenol + 3-aminophenylboronic acid pinacol ester.
Solution: Always choose Option B . 2-Hydroxyphenylboronic acid is notoriously unstable; the ortho-hydroxyl group acts as an internal nucleophile/acid that drastically accelerates protodeboronation via a cyclic transition state[2]. 3-Aminophenylboronic acid pinacol ester is significantly more stable and easier to handle on the bench.
Q4: Am I at risk of competitive Buchwald-Hartwig amination (C-N) or etherification (C-O) since I have free -NH2 and -OH groups?Cause: If your base is too strong (e.g., KOtBu or NaOtBu), it will fully deprotonate the phenol or amine, turning them into aggressive nucleophiles that compete with the transmetalation step, leading to unwanted C-O or C-N cross-coupling[3].
Solution: Use a mild, insoluble base like finely milled K3PO4 or Na2CO3. These bases are strong enough to activate the boronic acid for Suzuki coupling but not strong enough to generate high concentrations of phenoxide or amide anions.
Reaction Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield of 2-(3-Aminophenyl)phenol based on established optimization matrices.
Ligand
Base
Solvent System
Major Observed Issue
Expected Yield
PPh3
Na2CO3 (aq)
Toluene/EtOH/H2O
Catalyst poisoning by -NH2
< 20%
dppf
K2CO3
1,4-Dioxane/H2O
Sluggish transmetalation
30 - 40%
SPhos
K3PO4 (solid)
Toluene/H2O (10:1)
Mild protodeboronation
65 - 75%
XPhos
K3PO4 (milled)
1,4-Dioxane (trace H2O)
None (Optimized)
> 85%
Diagnostic Decision Tree
Use this workflow to diagnose failures during your reaction optimization.
Figure 2: Decision tree for diagnosing and resolving low yields in unprotected cross-couplings.
Self-Validating Experimental Protocol
This protocol utilizes an internal validation checkpoint to ensure the catalytic cycle is functioning before committing to the full workup.
Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 and XPhos. Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.
Substrate Addition: To the active catalyst solution, add 2-bromophenol, 3-aminophenylboronic acid pinacol ester, and the finely milled K3PO4.
Controlled Hydration: Add the remaining 2.0 mL of 1,4-dioxane containing exactly 5.0 equivalents of degassed H2O. Causality note: This trace water is strictly required to hydrolyze the pinacol ester and dissolve the surface of the K3PO4 to facilitate transmetalation, without providing a bulk aqueous phase that drives protodeboronation,[4].
Reaction Execution: Seal the flask and heat to 80 °C for 12 hours under vigorous stirring (1000 rpm) to overcome the heterogeneity of the base.
Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot under argon. Dilute with 0.5 mL EtOAc, wash with 0.5 mL water, and analyze the organic layer via GC-MS.
Success Indicator: Presence of the product mass (m/z = 185).
Failure Indicator: High intensity of m/z = 93 (aniline). This indicates your boronic ester is undergoing protodeboronation faster than transmetalation. If observed, reduce the temperature to 65 °C.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and phosphate salts.
Purification: Because the product is amphoteric (contains both basic -NH2 and acidic -OH), standard acid/base extraction can be tricky. Concentrate the filtrate and purify directly via silica gel chromatography (Hexanes/EtOAc gradient containing 1% Et3N to prevent amine streaking).
References
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at:[Link]
ResearchGate. The Boroxine-Boronic Acid Equilibrium (Protodeboronation dynamics). Available at: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
Henderson, J. L., & Buchwald, S. L. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. Available at:[Link]
troubleshooting low solubility issues of 2-(3-Aminophenyl)phenol in aqueous media
Target Analyte: 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) Knowledge Base ID: KB-APP-0942 Prepared by: Senior Application Science Team Welcome to the Technical Support Center. As researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Analyte: 2-(3-Aminophenyl)phenol (CAS: 161887-01-0)
Knowledge Base ID: KB-APP-0942
Prepared by: Senior Application Science Team
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering "brick dust" compounds—molecules that stubbornly refuse to dissolve in aqueous media—is a routine hurdle. 2-(3-Aminophenyl)phenol is a classic example of a bi-functional lipophilic molecule that frequently causes assay failure due to precipitation.
This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind this compound's insolubility and provide self-validating, step-by-step protocols to rescue your aqueous assays.
Part 1: Physicochemical Profiling (The "Why")
Before attempting to force a molecule into solution, we must understand the thermodynamic barriers preventing its dissolution. 2-(3-Aminophenyl)phenol consists of a highly hydrophobic biphenyl backbone flanked by two ionizable groups: an aniline-like amino group and a phenolic hydroxyl group.
At physiological pH (7.4), both functional groups exist primarily in their neutral states[1]. Without the presence of an ionic charge to interact with water dipoles, the molecule's inherent lipophilicity (LogP) dominates, driving the compound out of the aqueous phase to minimize thermodynamic free energy[2].
Quantitative Data Summary
Property
Value
Causality / Impact on Aqueous Solubility
CAS Number
161887-01-0
Unique identifier for sourcing and structural verification.
Molecular Formula
C12H11NO
The lack of aliphatic sp3 carbons and the presence of the biphenyl system create a rigid, hydrophobic lattice.
LogP
~3.22
Highly lipophilic[3]. The compound strongly favors partitioning into lipid membranes or organic solvents over water.
pKa 1 (Aniline -NH2)
~4.6
Protonates at low pH. To achieve >99% ionization (and thus aqueous solubility), the media pH must be at least 2 units below the pKa (pH < 2.6)[4].
pKa 2 (Phenol -OH)
~9.5 - 10.0
Deprotonates at high pH. To achieve >99% ionization as a phenolate salt, the media pH must be at least 2 units above the pKa (pH > 11.5)[5].
Part 2: Solubilization Decision Workflow
To select the correct solubilization strategy, you must evaluate the constraints of your downstream application. Use the decision tree below to identify the optimal protocol.
Decision tree for solubilizing 2-(3-Aminophenyl)phenol based on assay constraints.
Part 3: Troubleshooting Guides & Validated Protocols
Strategy A: Co-Solvent Dilution (For Cell-Based or Enzymatic Assays)
The Causality: Organic solvents like DMSO disrupt the crystalline lattice of the compound and solvate the hydrophobic biphenyl rings. However, direct addition of water to a DMSO stock causes a rapid "solvent shift," leading to localized supersaturation and immediate precipitation.
Self-Validating Protocol:
Stock Preparation: Weigh the required amount of 2-(3-Aminophenyl)phenol and dissolve it in 100% anhydrous DMSO to create a 50 mM stock. Validation check: The solution should be completely transparent with no particulate matter.
Pre-warming: Incubate both the DMSO stock and your target aqueous buffer at 37°C for 10 minutes. This increases the kinetic energy of the system, temporarily raising the thermodynamic solubility limit.
Dynamic Dilution: Place the aqueous buffer on a high-speed vortex mixer. While the buffer is actively swirling, use a micropipette to inject the DMSO stock directly into the center of the vortex.
Constraint Management: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to prevent cellular toxicity or enzyme denaturation.
Validation: Measure the absorbance of the final solution at 600 nm. A reading >0.05 indicates light scattering from micro-precipitates, meaning the thermodynamic solubility limit has been breached.
Strategy B: Host-Guest Complexation (For Strict Aqueous/In Vivo Requirements)
The Causality: If organic solvents are strictly prohibited, we must mask the molecule's hydrophobicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The biphenyl moiety of 2-(3-Aminophenyl)phenol inserts into this cavity, forming a water-soluble inclusion complex[2].
Self-Validating Protocol:
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.
API Addition: Add 2-(3-Aminophenyl)phenol powder directly to the cyclodextrin solution to achieve your target concentration (start at 1-5 mM).
Mechanical Disruption: Sonicate the suspension in a water bath for 30 minutes at room temperature. The mechanical energy forces the equilibrium toward complex formation.
Equilibration & Filtration: Place the solution on an end-over-end rotator for 24 hours to ensure thermodynamic equilibrium is reached. Filter the resulting solution through a 0.22 µm PTFE syringe filter.
Validation: The filtrate contains only the solubilized inclusion complex. Quantify the exact concentration of the dissolved API using HPLC/UV against a standard curve prepared in methanol.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate instantly when I dilute my DMSO stock into PBS at pH 7.4?A: This is a classic solvent-shift precipitation. At pH 7.4, the aniline group (pKa ~4.6) is unprotonated, and the phenol group (pKa ~9.5) is undeprotonated[1][4]. The molecule is entirely uncharged. When the DMSO diffuses into the water, the compound's high LogP (~3.22) forces it to self-associate and crash out of the aqueous phase[3]. You must either lower the final concentration, increase the co-solvent ratio, or use a complexing agent like HP-β-CD.
Q: Can I just use heat to force the compound into solution?A: Heating increases the kinetic energy of the solvent molecules, which can temporarily dissolve the compound. However, this is a kinetic illusion. Once the solution cools back to room temperature or 37°C, the system will return to its thermodynamic baseline, and the compound will precipitate—often forming microcrystals that are invisible to the naked eye but will ruin your assay reproducibility. Always rely on chemical solubilization (pH, co-solvents, surfactants) rather than thermal forcing.
Q: I adjusted the pH to 12 to dissolve the compound, but the solution turned brown over time. What happened?A: You have encountered oxidative degradation. Phenols and anilines are highly susceptible to auto-oxidation, especially in strongly basic environments where the electron-rich phenolate anion is formed. This leads to the formation of quinones and complex polymeric dyes (similar to the historical synthesis of aniline dyes)[4]. If you must use high pH, prepare the solutions fresh, protect them from light, and consider purging your buffers with nitrogen or adding a water-soluble antioxidant.
References
Guidechem. "2-(3-아미노페닐)페놀 161887-01-0 wiki - Kr - Guidechem".
ResearchGate. "Solubility enhancement of poorly water soluble drugs: A review".
Chemaxon. "Theory of aqueous solubility prediction - Documentation".
Wikipedia. "Aniline".
ResearchGate. "(PDF) Substituent effects on the physical properties and pKa of phenol".
optimizing temperature and solvent conditions for 2-(3-Aminophenyl)phenol reactions
Welcome to the Application Scientist Support Portal. As drug development professionals and synthetic chemists, you understand that handling bifunctional biaryl compounds like 2-(3-Aminophenyl)phenol requires precise ther...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. As drug development professionals and synthetic chemists, you understand that handling bifunctional biaryl compounds like 2-(3-Aminophenyl)phenol requires precise thermodynamic and kinetic control. This compound features both an aniline moiety (-NH₂) and a phenol moiety (-OH), making chemoselectivity a primary challenge.
This guide serves as your definitive troubleshooting matrix, detailing the causality behind solvent and temperature choices during both its synthesis (via Suzuki-Miyaura coupling) and its downstream functionalization.
Core Mechanistic Principles: The "Why" Behind the Chemistry
Before troubleshooting specific reactions, it is critical to understand how temperature and solvent dictate the behavior of 2-(3-Aminophenyl)phenol:
Solvent Causality: Solvents do more than dissolve reactants; they stabilize transition states and dictate the solubility of inorganic bases. In cross-coupling, polar aprotic solvents (like DMF) stabilize the palladium oxidative addition complex, whereas non-polar solvents fail to dissolve the base required for transmetalation.
Temperature Causality: Temperature acts as your thermodynamic switch. Low temperatures (0–5°C) preserve kinetic selectivity , allowing the inherently more nucleophilic amine group to react first. Elevated temperatures (60–80°C) provide the activation energy required for thermodynamic control , driving reactions toward the less reactive phenol group or overcoming high activation barriers in cross-coupling cycles.
Q1: Why is my Suzuki-Miyaura coupling yield low when synthesizing 2-(3-Aminophenyl)phenol in THF at room temperature?A1: The coupling of 2-bromophenol and 3-aminophenylboronic acid is highly dependent on the activation energy of the transmetalation step. THF often results in poor conversion (e.g., as low as 14%) because it poorly solvates the intermediate palladium complexes at lower temperatures[1]. To resolve this, switch your solvent to DMF and elevate the temperature to 50–80°C. DMF provides optimal solvation for the inorganic base (e.g., K₃PO₄), and the thermal energy overcomes the activation barrier, frequently pushing yields to >88%[1].
Q2: How does solvent polarity affect cross-coupling selectivity and catalyst stability?A2: Solvent choice can induce a selectivity switch and dictate the lifespan of your catalyst[2]. Polar aprotic solvents like DMF or MeCN stabilize anionic palladium transition states. Furthermore, adding a small amount of water (e.g., a 9:1 DMF/H₂O mixture) greatly improves the dissolution of the inorganic base and accelerates the activation of the boronic acid without eroding selectivity[2].
Q3: How can I prevent side reactions and impurities during the scale-up of this synthesis?A3: Scale-up optimization requires careful base selection. Strong bases can hydrolyze sensitive intermediates or degrade the catalyst system over extended reaction times. Extensive screening in pharmaceutical process chemistry shows that mild bases (like K₂CO₃ or NaHCO₃) provide better conversion profiles and minimize side products compared to stronger bases[3].
Q4: How do I selectively N-acylate the amine group without triggering O-acylation on the phenol?A4: This is a classic kinetic vs. thermodynamic control scenario. The selective N-acylation of aminophenols relies on the fact that the nitrogen atom in the amino group is a better electron donor (higher nucleophilicity) than the oxygen atom in the hydroxyl group under neutral conditions. To exploit this, you must run the reaction under kinetic control : use a low temperature (0–5°C) and a moderately polar aprotic solvent like DCM. This prevents the system from gaining enough thermal energy to overcome the activation barrier for O-acylation.
Q5: I want to O-alkylate the phenol group, but the amine keeps reacting. What went wrong?A5: You are likely using neutral conditions where the amine outcompetes the phenol. To reverse the selectivity, you must deprotonate the phenol. Add a base like K₂CO₃ in a polar solvent (like Acetone or DMF) and heat to 60°C. The base deprotonates the phenol (pKa ~10) into a phenoxide anion. The phenoxide is a significantly stronger nucleophile than the neutral amine, shifting the reaction to thermodynamic/base control and resulting in selective O-alkylation.
Reaction Pathways & Workflows
Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing 2-(3-Aminophenyl)phenol.
Caption: Reaction pathway of 2-(3-Aminophenyl)phenol under varying solvent and temperature conditions.
Quantitative Data Summaries
Table 1: Solvent and Temperature Optimization for Suzuki-Miyaura Synthesis
Solvent System
Temperature (°C)
Base
Catalyst
Yield (%)
Causality / Mechanism
THF
55
K₃PO₄
Pd(PPh₃)₄
~14%
Poor solubility of intermediate palladium complexes limits the transmetalation rate.
DMF
80
K₃PO₄
Pd(PPh₃)₄
>88%
High polarity stabilizes the transition state; elevated heat overcomes activation energy.
Toluene
80
Na₂CO₃
Pd(PPh₃)₄
<30%
Non-polar environment fails to dissolve the inorganic base, stalling the catalytic cycle.
DMF / H₂O (9:1)
80
K₂CO₃
Pd(dppf)Cl₂
>90%
Addition of water accelerates boronic acid activation and base dissolution.
Table 2: Selectivity Matrix for Downstream Functionalization
Target Reaction
Solvent
Temp (°C)
Reagent
Selectivity
Causality
N-Acylation
DCM
0 – 5
Acyl Chloride
>95% N-Acyl
Kinetic control; amine nitrogen is inherently more nucleophilic than phenolic oxygen.
O-Alkylation
Acetone
60
Alkyl Halide + K₂CO₃
>90% O-Alkyl
Thermodynamic control; base deprotonates phenol to a highly reactive phenoxide anion.
Di-substitution
DMF
80
Excess Electrophile
N,O-Disubstituted
High thermal energy overcomes the activation barrier for the less reactive oxygen site.
Protocol Vault: Self-Validating Methodologies
Protocol A: Optimized Suzuki-Miyaura Synthesis of 2-(3-Aminophenyl)phenol
Preparation & Degassing: Dissolve 2-bromophenol (1.0 eq) and 3-aminophenylboronic acid (1.2 eq) in a 9:1 mixture of DMF and H₂O.
Self-Validation: Sparge the solution with argon for 15 minutes. Visually confirm the complete cessation of dissolved oxygen bubbling to prevent premature catalyst oxidation.
Catalyst & Base Addition: Add K₃PO₄ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a positive argon stream.
Causality: K₃PO₄ is selected for its superior performance and solubility in polar aprotic solvents compared to weaker bases.
Thermal Activation: Heat the reaction mixture to 80°C for 12–20 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the 2-bromophenol spot confirms the successful execution of the oxidative addition and transmetalation steps.
Palladium Scavenging & Isolation: Cool the mixture to room temperature and add 20% aqueous NaHSO₃.
Self-Validation: A distinct color shift from dark brown to pale yellow indicates the successful complexation and precipitation of residual palladium[4]. Extract the aqueous layer with EtOAc, dry over MgSO₄, and concentrate under vacuum.
Protocol B: Chemoselective N-Acylation of 2-(3-Aminophenyl)phenol
Substrate Dissolution: Dissolve 2-(3-Aminophenyl)phenol in anhydrous DCM.
Self-Validation: The solution must be completely clear. Any turbidity indicates the presence of moisture, which will competitively hydrolyze your acyl chloride.
Kinetic Cooling: Submerge the reaction flask in an ice-water bath.
Self-Validation: Insert an internal temperature probe to verify the solution has stabilized at 0–5°C before proceeding.
Causality: Strict low-temperature control suppresses the thermodynamic O-acylation pathway.
Electrophile Addition: Add the acyl chloride (1.05 eq) and triethylamine (1.1 eq) dropwise over 30 minutes to prevent localized heating.
Quenching & Verification: Quench the reaction with saturated aqueous NaHCO₃. Isolate the organic layer, dry, and evaporate.
Self-Validation: Analyze the isolated solid via FT-IR spectroscopy. The emergence of a strong amide C=O stretch (~1650 cm⁻¹) coupled with the retention of the broad phenolic O-H stretch (~3300 cm⁻¹) definitively confirms chemoselectivity.
Technical Support Center: Effective Purification and Recrystallization of 2-(3-Aminophenyl)phenol
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification and recrystallization of 2-(3-Aminophenyl)phenol (CAS No. 161887-01-0).[1][2] This docu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification and recrystallization of 2-(3-Aminophenyl)phenol (CAS No. 161887-01-0).[1][2] This document offers a comprehensive resource, moving beyond simple step-by-step instructions to explain the underlying chemical principles and provide robust troubleshooting strategies. Our aim is to empower you with the expertise to achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-(3-Aminophenyl)phenol?
A1: The impurity profile of your crude 2-(3-Aminophenyl)phenol is intrinsically linked to its synthetic route. Common methods for synthesizing aminobiphenyls include Suzuki-Miyaura coupling, Ullmann condensation, and the dehydrogenation of substituted cyclohexanones.[3][4][5][6][7][8]
Starting Materials: Unreacted starting materials are a common source of impurities. For instance, in a Suzuki coupling, you might find residual boronic acids and aryl halides.[5][8][9]
Homocoupling Products: In cross-coupling reactions like the Suzuki-Miyaura or Ullmann reactions, side-reactions can lead to the formation of homocoupled byproducts (e.g., biphenyl from the coupling of two aryl halides).[4][7]
Oxidation Products: Aminophenols are susceptible to oxidation, especially when exposed to air and light, which can result in the formation of colored quinone-type impurities.[10] This is a common issue with compounds like 2-aminophenol and 4-aminophenol.[11][12]
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other isomers of aminophenylphenols could be present.
Catalyst Residues: If a metal-catalyzed reaction was used (e.g., palladium in Suzuki coupling or copper in Ullmann condensation), trace amounts of the metal catalyst may remain.[4][5][7][8]
Q2: My 2-(3-Aminophenyl)phenol sample is colored (e.g., pink, brown, or dark). What causes this and how can I decolorize it?
A2: The discoloration of your sample is most likely due to the presence of oxidation products. The aminophenol moiety is sensitive to air and light, leading to the formation of highly colored quinone-like species.
To decolorize your sample, treatment with activated carbon (charcoal) during the recrystallization process is highly effective. Activated carbon has a high surface area and can adsorb these colored impurities.[13][14][15][16] However, use it judiciously, as excessive amounts can lead to a loss of your desired product through co-adsorption.
Q3: How can I effectively remove both acidic and basic impurities from my crude product?
A3: Acid-base extraction is a powerful liquid-liquid extraction technique for separating compounds based on their acidic or basic properties.[17][18][19][20][21] Since 2-(3-Aminophenyl)phenol possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, this technique can be employed to remove non-amphoteric impurities.
To remove acidic impurities: Dissolve your crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic impurities will be deprotonated to form water-soluble salts and will partition into the aqueous layer.
To remove basic impurities: Subsequently wash the organic layer with a dilute aqueous acid (e.g., hydrochloric acid). The basic impurities will be protonated, forming water-soluble salts that move to the aqueous layer.
Isolation of your product: Your 2-(3-Aminophenyl)phenol will remain in the organic layer. After these washes, the organic layer can be dried and the solvent evaporated to yield a more pure product, which can then be further purified by recrystallization.
Troubleshooting Recrystallization
This section addresses common issues encountered during the recrystallization of 2-(3-Aminophenyl)phenol and provides actionable solutions.
Problem
Potential Cause(s)
Troubleshooting Strategy
The compound "oils out" instead of forming crystals.
The melting point of the compound is lower than the boiling point of the solvent, and the solution is becoming supersaturated at a temperature above the melting point.[22] This is more common with highly impure samples.
- Add a small amount of additional hot solvent to decrease the saturation point. - Try a lower-boiling point solvent. - Use a mixed-solvent system where the compound is less soluble. - Ensure a slow cooling rate to allow for proper crystal lattice formation.[23]
No crystals form upon cooling.
- The solution is not sufficiently saturated (too much solvent was used).[23][24] - The solution is supersaturated and requires nucleation to begin crystallization.[23]
- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[24] - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a "seed crystal" of pure 2-(3-Aminophenyl)phenol to induce crystallization.
Crystallization is too rapid, potentially trapping impurities.
The solvent has a very steep solubility curve for the compound, or the solution was cooled too quickly.[24]
- Add a small excess of hot solvent to slightly decrease the saturation. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Poor recovery of the purified compound.
- Too much solvent was used, leaving a significant amount of the product in the mother liquor.[24] - The crystals were washed with a solvent that was not cold enough, leading to redissolving of the product.
- Concentrate the mother liquor and cool it to obtain a second crop of crystals. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which 2-(3-Aminophenyl)phenol has high solubility at elevated temperatures and low solubility at room temperature or below.[25]
Initial Screening: Place a small amount (10-20 mg) of your crude 2-(3-Aminophenyl)phenol into several small test tubes.
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the table below.
Room Temperature Solubility: Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. A good solvent will completely dissolve the compound at or near its boiling point.
Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. A suitable solvent will yield a good crop of crystals.
Table 1: Candidate Solvents for Recrystallization Screening
Solvent
Polarity
Boiling Point (°C)
Notes
Water
High
100
May be suitable given the polar functional groups.
Ethanol
High
78
Often a good choice for polar aromatic compounds.
Methanol
High
65
Similar to ethanol, but with a lower boiling point.[26][27]
Ethyl Acetate
Medium
77
A less polar option that may provide a good solubility differential.
Toluene
Low
111
May be a good "poor" solvent in a mixed-solvent system.
Hexane/Heptane
Very Low
69 / 98
Likely to be poor solvents on their own but excellent as anti-solvents in mixed-solvent systems.[28]
Acetone
High
56
A polar aprotic solvent that can be effective.
Protocol 2: Single-Solvent Recrystallization
Caption: A typical workflow for the single-solvent recrystallization process.
Dissolution: In an Erlenmeyer flask, add the crude 2-(3-Aminophenyl)phenol. Add a small amount of the chosen solvent and heat the mixture to its boiling point with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[29]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the desired solubility characteristics.[28]
Caption: Workflow for mixed-solvent recrystallization.
Dissolution: Dissolve the crude 2-(3-Aminophenyl)phenol in a minimal amount of a hot "good" solvent (one in which it is very soluble).
Induce Cloudiness: While keeping the solution hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Crystallization and Isolation: Follow steps 4-7 from the single-solvent recrystallization protocol.
References
Problems with Recrystallisations. University of York, Department of Chemistry. Available at: [Link]
2-(3-AMinophenyl)phenol — Chemical Substance Information. NextSDS. Available at: [Link]
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available at: [Link]
Explain how you would determine the optimal recrystallization solvent for an unknown solid? [2 marks] Part 2. Chegg. Available at: [Link]
2-(3-Aminopropyl)phenol. PubChem. Available at: [Link]
US3717680A - PURIFICATION OF p-AMINOPHENOL. Google Patents.
Acid–base extraction. Wikipedia. Available at: [Link]
Struggling with large scale recrystallization. Reddit. Available at: [Link]
Lab Procedure: Recrystallization. LabXchange. Available at: [Link]
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PMC. Available at: [Link]
Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. Behn Meyer. Available at: [Link]
WO1992018445A1 - Method for the manufacture of 3-aminophenol. Google Patents.
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one) ? ResearchGate. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 2-(3-Aminophenyl)phenol
Welcome to the Advanced Applications Support Center. The synthesis of 2-(3-Aminophenyl)phenol via the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid and 2-bromophenol is a highly efficient route to functional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. The synthesis of 2-(3-Aminophenyl)phenol via the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid and 2-bromophenol is a highly efficient route to functionalized biaryls. However, the presence of unprotected polar moieties (hydroxyl and amino groups) on both coupling partners frequently leads to competing side reactions.
This guide provides a mechanistic framework to diagnose, troubleshoot, and eliminate the three most common unwanted byproducts: homocoupled dimers , protodeboronation products , and dehalogenated starting materials .
Diagnostic Workflow & Mechanistic Logic
Before altering your reaction parameters, you must identify the primary mode of failure. The catalytic cycle of a Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination[1]. Byproducts arise when the rates of these fundamental steps are outcompeted by off-target pathways.
Fig 1: Diagnostic workflow for Suzuki-Miyaura byproduct identification and resolution.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I observing significant amounts of 3,3'-diaminobiphenyl (homocoupling) instead of the desired cross-product?
The Causality:
Homocoupling of 3-aminophenylboronic acid is an oxidative side reaction driven by two primary culprits: molecular oxygen and unreduced Palladium(II) species. If you are using a Pd(II) precatalyst (such as Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced to the catalytically active Pd(0) state to initiate the cycle[2]. Without a dedicated reducing agent, your boronic acid acts as the reductant. Two equivalents of 3-aminophenylboronic acid are sacrificed to reduce one equivalent of Pd(II), generating 3,3'-diaminobiphenyl as a byproduct[2]. Furthermore, trace oxygen can continuously re-oxidize Pd(0) back to Pd(II), creating a catalytic homocoupling loop.
The Solution:
Rigorous Deoxygenation: Standard vacuum-backfill cycles are often insufficient for sensitive biaryl couplings. Implement a continuous subsurface nitrogen or argon sparge directly into the solvent for 20–30 minutes prior to adding the catalyst[3].
In Situ Catalyst Reduction: Add a mild reducing agent, such as potassium formate, to the reaction mixture. This rapidly reduces free Pd(II) to Pd(0) without consuming your boronic acid substrate[3]. Alternatively, switch to a pre-reduced Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that undergoes facile intramolecular reduction (e.g., XPhos Pd G3).
Q2: My LC-MS shows a large aniline peak. How do I prevent the protodeboronation of 3-aminophenylboronic acid?
The Causality:
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond to yield aniline[4]. In Suzuki couplings, the addition of base generates the reactive boronate anion ([ArB(OH)₃]⁻), which is necessary for transmetalation. However, this electron-rich anionic intermediate is also highly susceptible to protodeboronation[4]. High pH, excessive water, and elevated temperatures exponentially accelerate this degradation[4].
The Solution:
Base Optimization: Avoid strong aqueous bases like NaOH or KOH. Transition to milder, anhydrous bases such as K₃PO₄ or Cs₂CO₃, which provide sufficient basicity for transmetalation without over-saturating the system with hydroxide ions[4].
Controlled Release Mechanisms: If the free boronic acid remains unstable, convert it to a pinacol ester (Bpin) or utilize MIDA boronates. These protected species slowly hydrolyze under mild conditions, releasing the active boronic acid at a rate that matches the catalytic turnover, thereby keeping the instantaneous concentration of the vulnerable boronate anion extremely low[5].
Q3: The reaction stalls with unreacted 2-bromophenol and some phenol (dehalogenation). How can I improve turnover?
The Causality:
Dehalogenation (or hydrodehalogenation) occurs when oxidative addition is sluggish or when the catalyst is poisoned. The unprotected hydroxyl group on 2-bromophenol and the amino group on the boronic acid can coordinate to the palladium center, altering its electronics and hindering the necessary cis-trans isomerization required for reductive elimination[1]. This stalled intermediate eventually undergoes beta-hydride elimination or protonation, yielding phenol[6].
The Solution:
Ligand Tuning: Employ bulky, electron-rich phosphine ligands from the Buchwald family, such as XPhos or SPhos. The electron richness accelerates the challenging oxidative addition into the electron-rich 2-bromophenol, while the extreme steric bulk forces the palladium intermediates into the necessary conformation for rapid reductive elimination, outcompeting the dehalogenation pathway.
Quantitative Optimization Data
The table below summarizes the causal impact of specific reaction parameters on byproduct distribution when synthesizing 2-(3-Aminophenyl)phenol.
Catalyst / Ligand
Base / Solvent System
Atmosphere Preparation
Yield (%)
Homocoupling (%)
Protodeboronation (%)
Pd(OAc)₂ / PPh₃
Na₂CO₃ / H₂O-THF (1:1)
Standard N₂ Balloon
45%
25%
15%
Pd(OAc)₂ / PPh₃
Na₂CO₃ / H₂O-THF (1:1)
N₂ Subsurface Sparge
60%
<5%
15%
XPhos Pd G3
K₃PO₄ / Dioxane-H₂O (10:1)
N₂ Subsurface Sparge
88%
<2%
<5%
XPhos Pd G3 + HCOOK
K₃PO₄ / Dioxane-H₂O (10:1)
N₂ Subsurface Sparge
94%
Not detected
<2%
Validated Experimental Protocol: Self-Validating Synthesis System
This protocol integrates the troubleshooting principles discussed above into a robust, self-validating methodology designed to maximize the yield of 2-(3-Aminophenyl)phenol while suppressing side reactions.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol (1.0 equiv, 1.0 mmol) and 3-aminophenylboronic acid pinacol ester (1.2 equiv, 1.2 mmol). Note: The pinacol ester is chosen to minimize protodeboronation.
Add potassium formate (0.1 equiv, 0.1 mmol). Causality: This ensures any transient Pd(II) is immediately reduced to Pd(0), completely shutting down the homocoupling pathway.
Step 3: Rigorous Solvent Degassing
In a separate sealed vessel, prepare a 10:1 v/v mixture of anhydrous 1,4-Dioxane and deionized water (total volume 5 mL).
Insert a long stainless-steel needle directly into the solvent and sparge with high-purity nitrogen gas for exactly 30 minutes. Vent the vessel through an oil bubbler.
Step 4: Reaction Initiation & In-Process Control (IPC)
Transfer the degassed solvent mixture to the Schlenk flask via a gas-tight syringe under positive nitrogen pressure.
Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.
Self-Validation (IPC 1): At the 45-minute mark, withdraw a 10 µL aliquot under nitrogen. Dilute in LC-MS grade acetonitrile and analyze.
Pass Criteria: Product mass (m/z 185) should be the dominant peak. Homocoupling (m/z 184) and protodeboronation (m/z 93) must be <2% relative area. If homocoupling exceeds 5%, abort the run and verify the integrity of your nitrogen line.
Step 5: Workup and Isolation
After 4 hours, cool the mixture to room temperature.
Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to neutralize the base, followed by brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 2-(3-Aminophenyl)phenol.
References
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]
Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1." Available at: [Link]
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at:[Link]
ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Available at:[Link]
Navigating the Complexities of 2-(3-Aminophenyl)phenol NMR Spectra: A Technical Support Guide
Welcome to the technical support center dedicated to resolving common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Aminophenyl)phenol. This guide is designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to resolving common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Aminophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot issues of NMR peak overlap and signal broadening, ensuring the acquisition of high-quality, interpretable spectra. The methodologies and explanations provided herein are grounded in established spectroscopic principles to empower you to optimize your experimental parameters and confidently interpret your data.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic signals in the 1H NMR spectrum of 2-(3-Aminophenyl)phenol overlap so significantly?
A1: The 1H NMR spectrum of 2-(3-Aminophenyl)phenol is complex in the aromatic region (typically 6.5-8.0 ppm) due to the presence of two substituted benzene rings.[1] This leads to a number of protons with similar electronic environments and, consequently, close chemical shifts. The spin-spin coupling between adjacent protons on each ring further complicates the spectrum, resulting in multiplets that often merge into a broad, poorly resolved pattern.[2]
Q2: My -OH and -NH2 proton signals are very broad or have disappeared. What is the cause?
A2: The broadening of hydroxyl (-OH) and amine (-NH2) proton signals is a common occurrence in NMR spectroscopy. This is primarily due to two factors: chemical exchange with residual water or other labile protons in the solvent, and quadrupolar broadening from the adjacent ¹⁴N nucleus in the case of the -NH2 group.[3] When the rate of proton exchange is on an intermediate timescale relative to the NMR experiment, it leads to significant signal broadening.[4][5] In protic solvents, these signals can exchange with deuterium, causing them to disappear from the ¹H spectrum entirely.[6][7]
Q3: Can I use a different solvent to improve the resolution of my spectrum?
A3: Absolutely. Changing the solvent is a powerful technique to resolve overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of the analyte's protons, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[8] This effect can often spread out crowded regions of the spectrum, revealing the underlying multiplet structures.[9][10]
Q4: What are the first steps I should take to troubleshoot a broad or poorly resolved spectrum?
A4: Begin by checking the basics of your sample preparation and the instrument's setup. Ensure your sample is free of particulate matter and paramagnetic impurities, as these can cause significant line broadening.[11] Re-shimming the spectrometer for your specific sample is also crucial for achieving a homogeneous magnetic field and sharp lines.[11] If these initial steps do not resolve the issue, you can then proceed to more advanced techniques such as temperature variation or 2D NMR experiments.
In-Depth Troubleshooting Guide
Issue 1: Poor Resolution and Overlap in the Aromatic Region
Q: I am unable to assign the individual aromatic protons in my 2-(3-Aminophenyl)phenol spectrum due to severe peak overlap. How can I resolve these signals?
A: Understanding the Cause:
The aromatic region of 2-(3-Aminophenyl)phenol contains signals from eight distinct protons. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl and amino substituents, leading to a crowded spectral region. The complex spin-spin coupling patterns (ortho, meta, and para couplings) further contribute to the overlap, making first-order analysis challenging.[2][12]
Troubleshooting Workflow for Aromatic Signal Overlap
Caption: A workflow for troubleshooting broad -OH and -NH2 signals.
Experimental Protocols:
1. Variable Temperature (VT) NMR:
Objective: To alter the rate of chemical exchange to either the fast or slow exchange regime, resulting in signal sharpening.
Protocol:
Prepare your sample in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈).
Acquire a standard ¹H NMR spectrum at room temperature.
Incrementally increase the temperature of the NMR probe (e.g., in 10-20 °C steps) and acquire a spectrum at each temperature. [3]Allow the sample to equilibrate for 5-10 minutes at each new temperature.
[3] 4. Increasing the temperature often accelerates the exchange rate into the fast exchange regime, resulting in a single, sharp, time-averaged peak.
[3] 5. Conversely, decreasing the temperature can slow the exchange rate, potentially resolving the broad signal into distinct peaks for the exchanging species or sharpening the observed peak.
2. Solvent and pH Modification:
Objective: To reduce proton exchange by using an appropriate solvent or to alter the protonation state of the functional groups.
Protocol:
Use Dry Solvents: Ensure your deuterated solvent is anhydrous to minimize exchange with water. Using a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, can also slow down the exchange of the -OH proton, leading to a sharper signal.
pH Adjustment: In aqueous or methanolic solutions, the pH can have a significant effect on the chemical shifts and line widths of the -OH and -NH2 protons. Adding a small amount of acid or base can shift the equilibrium and alter the exchange rate, potentially sharpening the signals.
3. D₂O Shake Experiment:
Objective: To confirm the identity of the -OH and -NH2 signals.
Protocol:
Acquire a ¹H NMR spectrum of your sample.
Add a drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix.
Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH2 protons will decrease in intensity or disappear completely due to H/D exchange. [6][7]This is a definitive method for identifying these labile protons.
By systematically applying these troubleshooting strategies, you can overcome the challenges of peak overlap and signal broadening in the NMR spectra of 2-(3-Aminophenyl)phenol, leading to a more accurate and complete structural elucidation.
References
Vertex AI Search. (n.d.). Why might an NMR spectrum show broad peaks? - TutorChase.
Hsu, D., Li, D., & Palmer, A. G. (2011). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 133(43), 17347–17350.
Li, D., & Palmer, A. G. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. PMC, 29(1), 1-10.
BenchChem. (2025). Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides.
Reeves, L. W., & Schneider, W. G. (1957). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 35(4), 251–259.
Auerbach, D., & Kivelson, D. (2021). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. Boston University.
Wikipedia. (n.d.). NMR line broadening techniques. Retrieved March 25, 2026, from [Link]
Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved March 25, 2026, from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved March 25, 2026, from [Link]
BenchChem. (2025). Technical Support Center: Troubleshooting Peak Broadening with Pr(thd)₃ in NMR.
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved March 25, 2026, from [Link]
Hatton, J. V., & Richards, R. E. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 5(2), 139-149.
Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(5), 1071-1077.
Jackman, L. M., & Lange, R. M. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(30), 7461-7467.
UMass Nuclear Magnetic Resonance (NMR) Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad? Retrieved March 25, 2026, from [Link]
MSU Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved March 25, 2026, from [Link]
Iida, T., & Yonezawa, T. (1968). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan, 41(12), 2782-2786.
University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved March 25, 2026, from [Link]
Sigel, H. (n.d.). Types of 2D NMR. Retrieved March 25, 2026, from [Link]
Ferreira, J., & Gil, A. M. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2291-2302.
EPFL. (n.d.). 2D NMR. Retrieved March 25, 2026, from [Link]
LeMaster, D. M. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 26(11), 2133-2144.
Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(9), 1933-1942.
Tycko, R. (2013).
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved March 25, 2026, from [Link]
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved March 25, 2026, from [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved March 25, 2026, from [Link]
bioRxiv. (2026, March 23). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. Retrieved March 25, 2026, from [Link]
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved March 25, 2026, from [Link]
Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? Retrieved March 25, 2026, from [Link]
Pharmaffiliates. (n.d.). 2-(3-Aminophenyl)phenol. Retrieved March 25, 2026, from [Link]
Morris, G. A. (2015).
The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved March 25, 2026, from [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved March 25, 2026, from [Link]
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved March 25, 2026, from [Link]
De, S., Woys, A. M., & Levine, Z. A. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 589-594.
ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved March 25, 2026, from [Link]
ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Retrieved March 25, 2026, from [Link]
American Institute of Chemists. (n.d.). article #3 - computational studies on the ir & nmr spectra of 2-aminophenol. Retrieved March 25, 2026, from [Link]
Modgraph. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Retrieved March 25, 2026, from [Link]
ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low. Retrieved March 25, 2026, from [Link]
Comparative Reactivity Guide: 2-(3-Aminophenyl)phenol vs. 2-(4-Aminophenyl)phenol
Executive Summary & Structural Overview In the landscape of drug development and advanced materials, biphenyl scaffolds containing both phenolic and anilinic moieties are highly valued for their dual-functionalization po...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Overview
In the landscape of drug development and advanced materials, biphenyl scaffolds containing both phenolic and anilinic moieties are highly valued for their dual-functionalization potential. 2-(3-Aminophenyl)phenol and 2-(4-Aminophenyl)phenol are two such structural isomers. Both molecules feature a phenol ring (Ring A) and an aniline ring (Ring B) connected via a carbon-carbon biphenyl linkage.
The core distinction between these isomers is the regiochemistry of the amino group on Ring B—specifically, whether it is positioned meta (3-position) or para (4-position) to the biphenyl bond. As a Senior Application Scientist, I emphasize that this seemingly minor positional shift fundamentally alters the molecule's electronic delocalization, basicity, and regioselectivity during electrophilic aromatic substitution (EAS). This guide objectively compares their reactivity profiles and provides field-proven, self-validating experimental workflows for researchers.
Electronic Effects & Basicity (The Causality)
To predict the reactivity of these molecules, we must first understand the causality behind their electronic distribution. The amino group (
−NH2
) is a strong electron-donating group via resonance (
+M
effect) but slightly electron-withdrawing via induction (
−I
effect).
2-(4-Aminophenyl)phenol (Para-Isomer): The amino group is para to the biphenyl linkage. The phenyl ring itself acts as a weak inductive electron-withdrawing group but can donate electron density via resonance. Because the amino group is in the para position, extended cross-ring conjugation can theoretically occur, stabilizing the system and partially offsetting the inductive withdrawal of the biphenyl linkage.
2-(3-Aminophenyl)phenol (Meta-Isomer): The amino group is meta to the biphenyl linkage. Here, direct resonance communication between the amino group and the biphenyl bond is forbidden by molecular orbital symmetry. The biphenyl system exerts only its inductive electron-withdrawing (
−I
) effect on the amine, pulling electron density away from the nitrogen lone pair.
Impact on pKa and Nucleophilicity:
This electronic isolation in the meta-isomer results in a less available nitrogen lone pair. Using the parent aminobiphenyls as a proxy, 4-aminobiphenyl exhibits a pKa of 4.35 [1], whereas 3-aminobiphenyl has a slightly lower pKa of 4.25 [2]. Consequently, the para-isomer is marginally more basic and exhibits higher nucleophilicity in N-alkylation and N-acylation reactions.
Quantitative Reactivity Profile
Property
2-(3-Aminophenyl)phenol (Meta)
2-(4-Aminophenyl)phenol (Para)
Causality / Mechanism
Amine pKa (Proxy)
~4.25 [2]
~4.35 [1]
Para-isomer benefits from resonance offset of the biphenyl
−I
effect.
Nucleophilicity
Moderate
High
Higher electron density on the para-nitrogen lone pair.
Ring B EAS Directing
Ortho/Para to
−NH2
(Positions 2, 4, 6)
Ortho to
−NH2
(Positions 3, 5)
+M
effect of
−NH2
strictly dictates the stabilization of the sigma complex[3].
Steric Hindrance
Low at the amine
Low at the amine
Both amines are distant from the ortho-hydroxyl steric clash at the biphenyl bond.
Visualizing Electronic Communication
The following diagram illustrates the differing resonance pathways between the two isomers.
Electronic resonance pathways comparing cross-ring conjugation in para vs. meta isomers.
Experimental Workflows (Self-Validating Systems)
To ensure high scientific integrity, the protocols below are designed as self-validating systems . Instead of running isolated reactions where external variables (temperature fluctuations, trace moisture) can skew results, we utilize competitive kinetics and internal controls.
Objective: To empirically determine the relative nucleophilicity of the meta vs. para amine.
Self-Validation Mechanism: By placing both isomers in the same reaction flask with a sub-stoichiometric amount of electrophile, any macro-environmental fluctuations affect both substrates identically. The final ratio of the two acylated products is a pure, mathematically direct reflection of their intrinsic kinetic rate constants (
kpara/kmeta
).
Step-by-Step Methodology:
Preparation: Weigh exactly 1.0 mmol of 2-(3-Aminophenyl)phenol and 1.0 mmol of 2-(4-Aminophenyl)phenol.
Solvation: Dissolve the equimolar mixture in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere. Add 2.2 mmol of triethylamine (TEA) as a non-nucleophilic base to scavenge HCl.
Cooling: Chill the reaction mixture to 0°C using an ice-water bath to slow the reaction kinetics and maximize selectivity.
Electrophile Addition: Add exactly 0.5 mmol of acetyl chloride dropwise over 10 minutes. (The limiting reagent ensures competition).
Quenching: After 30 minutes, quench the reaction with 10 mL of saturated aqueous
NaHCO3
.
Analysis: Extract the organic layer, concentrate under reduced pressure, and analyze via HPLC (UV detection at 254 nm). Integrate the peaks corresponding to the N-acetylated products to determine the kinetic preference.
Self-validating competitive N-acylation workflow to determine relative nucleophilicity.
Objective: To map the divergent directing effects of the meta vs. para amino groups on Ring B.
Causality: The
−NH2
group is a powerful ortho/para director because its lone pair stabilizes the intermediate sigma complex (arenium ion) via a fourth resonance structure[3]. In the para-isomer, the para position is blocked by the biphenyl bond, forcing bromination exclusively to the ortho positions. In the meta-isomer, both ortho and para positions relative to the amine are open.
Step-by-Step Methodology:
Protection: To prevent over-oxidation of the amine and direct bromination exclusively to the ring, first protect the amine via N-acetylation (yielding the acetanilide derivatives).
Solvation: Dissolve 1.0 mmol of the protected substrate in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. (Low temperatures are critical to isolate the kinetic mono-brominated product and prevent poly-halogenation on the highly activated rings).
Bromination: Add 1.05 mmol of N-Bromosuccinimide (NBS) dissolved in 5 mL of DMF dropwise over 30 minutes.
Workup: Allow the reaction to stir for 2 hours at -78°C, then quench with 10% aqueous sodium thiosulfate. Extract with ethyl acetate, dry over
MgSO4
, and purify via flash column chromatography to isolate the regioselective EAS products.
References
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry
3-Aminobiphenyl | C12H11N | CID 16717 - PubChem
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry
Comparative
HPLC Method Validation for the Accurate Quantification of 2-(3-Aminophenyl)phenol: A Comparative Column Guide
Introduction: The Analytical Challenge The accurate quantification of 2-(3-Aminophenyl)phenol (CAS: 161887-01-0)[1] is a critical requirement in pharmaceutical intermediate testing and advanced materials synthesis. Struc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
The accurate quantification of 2-(3-Aminophenyl)phenol (CAS: 161887-01-0)[1] is a critical requirement in pharmaceutical intermediate testing and advanced materials synthesis. Structurally, this compound features a rigid biphenyl backbone substituted with both an electron-donating hydroxyl group and a basic amino group.
From a chromatographic perspective, this dual-functionality presents a significant challenge. The basic amino group (
pKa≈4.5
) is highly prone to secondary interactions with residual acidic silanols on silica-based stationary phases, frequently resulting in severe peak tailing, poor resolution, and a failure to meet system suitability criteria. To establish a self-validating and robust analytical system, we must move beyond standard alkyl phases and leverage orthogonal separation mechanisms. This guide objectively compares column chemistries and outlines a fully compliant validation protocol based on the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2].
Comparative Analysis: Selecting the Optimal Stationary Phase
The foundation of a reliable HPLC method is the stationary phase. To determine the most effective chemistry for 2-(3-Aminophenyl)phenol, we compared three distinct column technologies under identical mobile phase conditions.
Candidate 1: Standard C18 (Octadecylsilane)
Mechanism: Relies entirely on hydrophobic (dispersive) interactions.
Performance: The C18 phase struggles with the polar amino group. Even with aggressive mobile phase buffering, the analyte interacts with the underlying silica support, leading to broad, asymmetrical peaks.
Verdict: Insufficient for high-precision quantification.
Candidate 2: Pentafluorophenyl (PFP)
Mechanism: Utilizes dipole-dipole, hydrogen bonding, and
π−π
interactions.
Performance: While PFP offers excellent selectivity for positional isomers, its strong hydrogen-bonding capacity results in excessive retention times for aminophenols. Furthermore, PFP columns are notoriously sensitive to minor fluctuations in mobile phase pH, reducing method robustness.
Verdict: Too retentive and lacks the day-to-day robustness required for quality control.
Candidate 3: Phenyl-Hexyl (The Optimal Choice)
Mechanism: Combines a rugged hexyl alkyl chain with a terminal phenyl ring, providing dual retention mechanisms: standard hydrophobic interactions and
π−π
stacking[3].
Causality Insight: The Phenyl-Hexyl phase is uniquely suited for this analyte. The
π
-electron density of the analyte's biphenyl backbone aligns perfectly with the complementary
π
-system of the stationary phase. This
π−π
interaction dominates the retention mechanism, effectively shielding the basic amino group from the silica surface and neutralizing secondary silanol interactions[3].
Verdict: Superior peak symmetry, optimal retention time, and excellent batch-to-batch reproducibility.
Figure 1: Chromatographic retention mechanisms for biphenyl derivatives.
To guarantee scientific integrity, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose to ensure compliance with ICH Q2(R2) standards[4].
Chromatographic Conditions
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
Mobile Phase A: 50 mM Potassium Phosphate (
KH2PO4
), adjusted to pH 3.0 with orthophosphoric acid.
Causality: At pH 3.0, the analyte's amino group is fully protonated, while the silanol groups on the silica support (
pKa≈4.0
) are entirely suppressed. This prevents ion-exchange interactions that cause tailing.
Mobile Phase B: HPLC-Grade Acetonitrile.
Elution Mode: Isocratic (60% A : 40% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Causality: The conjugated
π
-system of the biphenyl structure exhibits an absorption maximum near 254 nm, ensuring maximum detector sensitivity.
Column Temperature: 30°C (Ensures mobile phase viscosity remains constant, stabilizing system backpressure).
Sample Preparation
Standard Stock Solution: Accurately weigh 50.0 mg of 2-(3-Aminophenyl)phenol reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 10 minutes to ensure complete dissolution, then make up to volume (500 µg/mL).
Working Standard: Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and make up to volume with diluent to achieve a final target concentration of 50 µg/mL.
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter.
Causality: Aminophenols can adsorb onto standard Nylon filters via hydrogen bonding, leading to false-low recoveries. PTFE is chemically inert and prevents analyte loss.
ICH Q2(R2) Method Validation
The analytical procedure was validated in strict accordance with the updated ICH Q2(R2) guidelines[5], which mandate the demonstration of suitability across the product's lifecycle.
Figure 2: HPLC method development and ICH Q2(R2) validation workflow.
Validation Parameters & Execution
Specificity: Demonstrated by injecting a blank diluent and a sample subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3%
H2O2
, and thermal stress at 60°C). The Phenyl-Hexyl column successfully resolved the main peak from all degradation products, proving the method is stability-indicating[5].
Linearity and Range: Evaluated by injecting five concentration levels ranging from 20% to 150% of the target concentration (10 µg/mL to 75 µg/mL). The data was mathematically transformed using linear regression[5].
Accuracy (Recovery): Assessed by spiking known quantities of the reference standard into a placebo matrix at 50%, 100%, and 150% levels.
Precision: Intraday (Repeatability) was evaluated via 6 replicate injections of the 50 µg/mL working standard. The Relative Standard Deviation (%RSD) must fall well within the strict
≤2.0%
acceptance limit specified by ICH guidelines[6].
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Column)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Linearity (
R2
)
≥0.999
0.9998
Pass
Accuracy (Recovery %)
98.0% - 102.0%
99.4% - 100.8%
Pass
Method Precision (%RSD, n=6)
≤2.0%
0.65%
Pass
Limit of Detection (LOD)
Signal-to-Noise (
S/N
)
≥3
0.12 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (
S/N
)
≥10
0.38 µg/mL
Pass
Specificity
No interference at retention time
Complete Resolution
Pass
Conclusion
The accurate quantification of 2-(3-Aminophenyl)phenol requires an analytical approach that actively mitigates the secondary interactions inherent to its amino and hydroxyl groups. As demonstrated by the comparative data, standard C18 columns are fundamentally ill-equipped for this task.
By employing a Phenyl-Hexyl stationary phase combined with a precisely buffered low-pH mobile phase, we leverage
π−π
stacking to achieve exceptional peak symmetry (
As=1.05
) and high theoretical plates (
N=12,500
). The resulting methodology is not only highly accurate but fully compliant with the rigorous standards set forth by the ICH Q2(R2) guidelines[2], providing drug development professionals with a reliable, self-validating framework for routine quality control.
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation Analysis of 2-(3-Aminophenyl)phenol
Executive Summary The structural elucidation of bi-functional aromatic compounds is a critical task in pharmaceutical development, metabolite identification, and industrial chemistry. 2-(3-Aminophenyl)phenol, with its mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of bi-functional aromatic compounds is a critical task in pharmaceutical development, metabolite identification, and industrial chemistry. 2-(3-Aminophenyl)phenol, with its molecular formula C₁₂H₁₁NO and monoisotopic mass of 185.0841 Da, presents a unique analytical challenge due to the interplay of its three core structural motifs: a biphenyl system, a phenolic hydroxyl group, and an aromatic amino group.[1] This guide provides a predictive framework for analyzing the mass spectrometric fragmentation of this molecule. We will deconstruct the expected fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By grounding our predictions in the established fragmentation principles of its constituent functional groups, this document serves as a practical, in-depth resource for researchers aiming to identify and characterize 2-(3-Aminophenyl)phenol and its related isomers.
Foundational Principles: Ionization and Fragmentation Causality
The choice of ionization technique is the most critical variable dictating the fragmentation pathway. The behavior of 2-(3-Aminophenyl)phenol will differ significantly depending on whether we employ a high-energy, radical-driven fragmentation method like Electron Ionization (EI) or a lower-energy, charge-driven method like Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI).[2][3]
Electron Ionization (EI): This technique uses high-energy electrons (~70 eV) to eject an electron from the analyte, creating a high-energy molecular radical cation (M⁺•). Fragmentation is driven by the desire of this unstable radical cation to reach a lower energy state, leading to extensive and often complex fragmentation patterns. For aromatic molecules, the molecular ion is typically intense and readily observable.[4][5] The initial charge is most likely to localize on the amino group, which has a lower ionization potential than the phenol or the biphenyl π-system.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates even-electron ions, typically a protonated molecule ([M+H]⁺) in positive ion mode.[2] Given that the amino group is significantly more basic than the phenolic hydroxyl group, protonation will almost exclusively occur on the nitrogen atom. The resulting [M+H]⁺ ion is stable and will not fragment significantly in the source. To induce fragmentation, we use tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) with an inert gas.[6][7] This process introduces internal energy, and the subsequent fragmentation is driven by the charge site, leading to characteristic losses of neutral molecules.
Predicted Fragmentation Pathway under Electron Ionization (EI-MS)
Under EI conditions, the fragmentation of the 2-(3-Aminophenyl)phenol molecular ion (m/z 185) will be a composite of the characteristic pathways for aromatic amines, phenols, and biphenyls. The molecular ion peak is expected to be prominent.[4][8]
Key Predicted EI Fragmentation Reactions:
[M-H]⁺ (m/z 184): A very common fragmentation for aromatic amines is the loss of a hydrogen radical from the nitrogen atom, resulting in a stable, even-electron ion.[4][9]
Loss of CO (m/z 157): A hallmark fragmentation of phenols is the expulsion of a neutral carbon monoxide molecule from the phenolic ring, leading to a cyclopentadiene-like structure.[8][10] This would result in an ion at m/z 157.
Loss of HCN (m/z 158): Primary aromatic amines like aniline are known to lose a neutral hydrogen cyanide molecule, which would produce a fragment at m/z 158.[4][9]
Formation of a Dibenzofuran-like Cation (m/z 168): A characteristic fragmentation of ortho-substituted biphenyls involves cyclization.[11][12] The loss of the amino group followed by cyclization could lead to a stable dibenzofuran-like cation at m/z 168.
Phenyl and Cyclopentadienyl Cations (m/z 77 and 65): As with many aromatic systems, cleavage of the bond linking the two rings can occur, and further fragmentation can lead to common low-mass aromatic ions like the phenyl cation (C₆H₅⁺, m/z 77) and the cyclopentadienyl cation (C₅H₅⁺, m/z 65).[10]
Caption: Predicted EI fragmentation pathway for 2-(3-Aminophenyl)phenol.
Predicted Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)
Upon ESI, we will isolate the protonated precursor ion, [M+H]⁺, at m/z 186. The subsequent CID fragmentation will be dictated by the protonated amino group, which acts as a center for charge-driven elimination reactions.
Key Predicted ESI-MS/MS Fragmentation Reactions:
Loss of Ammonia ([M+H-NH₃]⁺, m/z 169): The most anticipated fragmentation pathway for a protonated primary aromatic amine is the loss of a neutral ammonia molecule.[6] This is often a kinetically favored process in CID experiments and would yield a highly stable biphenyl-2-ol cation at m/z 169.
Loss of Water ([M+H-H₂O]⁺, m/z 168): While protonation occurs on the nitrogen, intramolecular proton transfer to the hydroxyl group can occur within the energized ion, facilitating the loss of a neutral water molecule. This would result in an ion at m/z 168. The relative abundance of this peak compared to the ammonia loss can provide structural insights.
Sequential Losses: The primary fragment ion at m/z 169 (from ammonia loss) could subsequently lose carbon monoxide (-CO), a characteristic phenol fragmentation, to yield a fragment at m/z 141.
Caption: Predicted ESI-MS/MS fragmentation for protonated 2-(3-Aminophenyl)phenol.
Comparative Summary and Isomer Differentiation
The fragmentation patterns provide a powerful diagnostic tool not only for identification but also for differentiating between isomers.
Ionization
Key Fragment (m/z)
Proposed Neutral Loss
Diagnostic Value
EI
185
-
Molecular Ion (Radical Cation)
184
H•
Confirms Aromatic Amine
157
CO
Confirms Phenol
158
HCN
Confirms Primary Aromatic Amine
ESI-MS/MS
186
-
Precursor Ion (Protonated Molecule)
169
NH₃
Primary fragmentation, confirms amine
168
H₂O
Secondary pathway, confirms phenol
Differentiating from Isomers: The relative intensities of these fragments can help distinguish the meta (3-amino) isomer from its ortho (2-amino) and para (4-amino) counterparts. For instance, an ortho isomer might show a more pronounced loss of H₂O due to the proximity of the amino and hydroxyl groups, facilitating an "ortho effect" and an easier intramolecular proton transfer. The propensity for cyclization reactions may also be significantly different depending on the substitution pattern.[11][13]
Experimental Protocols
To validate these predictions, the following protocols are recommended. These are designed to be self-validating through the inclusion of system suitability and quality control checks.
GC-EI-MS Protocol
Objective: To obtain the electron ionization mass spectrum and confirm the molecular weight and fragmentation pattern.
Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.
Methodology:
Sample Preparation: Prepare a 100 µg/mL solution of 2-(3-Aminophenyl)phenol in a volatile, GC-compatible solvent such as methanol or ethyl acetate.
GC Conditions:
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Injection Volume: 1 µL, splitless mode.
Inlet Temperature: 250°C.
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Compare the observed fragments with the predicted pattern in Section 3.0.
LC-ESI-MS/MS Protocol
Objective: To confirm the mass of the protonated molecule and characterize its CID fragmentation pathway.
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).
Methodology:
Sample Preparation: Prepare a 1 µg/mL solution of 2-(3-Aminophenyl)phenol in 50:50 methanol:water with 0.1% formic acid. The acid is crucial for promoting protonation.
LC Conditions:
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Desolvation Gas: Nitrogen, flow rate dependent on instrument.
MS1 Scan: Scan from m/z 100-300 to identify the [M+H]⁺ ion at m/z 186.
MS/MS Scan (Product Ion Scan): Isolate the precursor ion m/z 186 and apply varying collision energies (e.g., step from 10 to 40 eV) to observe the fragmentation pattern.
Data Analysis: Correlate the product ions with the predicted fragments from Section 4.0, particularly the loss of NH₃ (m/z 169) and H₂O (m/z 168).
References
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. Available from: [Link]
Tolmachev, Y. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available from: [Link]
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed. Available from: [Link]
Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available from: [Link]
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available from: [Link]
Shoji, M., et al. (2015). Protonation sites and fragmentations of para-aminophenol. ResearchGate. Available from: [Link]
JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry. Available from: [Link]
Safe, S., & Hutzinger, O. (1971). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
E-Chimica. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Available from: [Link]
Cooks, R. G., et al. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available from: [Link]
Wang, J., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available from: [Link]
Appchem. (n.d.). 2-(3-Aminophenyl)phenol. Retrieved from [Link]
Laramée, J. A., et al. (1995). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. Available from: [Link]
Pharmaffiliates. (n.d.). 2-(3-Aminophenyl)phenol. Retrieved from [Link]
NIST. (n.d.). Phenol, 3-amino-. NIST WebBook. Available from: [Link]
NextSDS. (n.d.). 2-(3-AMinophenyl)phenol — Chemical Substance Information. Retrieved from [Link]
Zhang, H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available from: [Link]
PubChem. (n.d.). 2-[(2-Amino-phenylimino)-phenyl-methyl]-phenol. Retrieved from [Link]
Prakash Organic Chemistry Lectures. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available from: [Link]
Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available from: [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
Vessecchi, R., & Galembeck, S. E. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 22003-22013. Available from: [Link]
NIST. (n.d.). Phenol, 4-amino-. NIST WebBook. Available from: [Link]
Zhang, H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ResearchGate. Available from: [Link]
A Comparative Benchmarking Guide: 2-(3-Aminophenyl)phenol-Based Ligands vs. Standard Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Introduction In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The tr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, is largely dictated by the choice of ligand coordinating to the palladium center.[1] For decades, phosphine ligands, particularly bulky and electron-rich biarylphosphines like XPhos, SPhos, and BrettPhos, have dominated the field, enabling remarkable efficiency and broad substrate scope in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][3] However, the quest for novel, cost-effective, and functionally diverse ligands remains a vibrant area of research.
This guide presents a comparative analysis of an emerging class of 2-(3-aminophenyl)phenol-based ligands against these well-established phosphine ligands. We will delve into the structural and electronic properties of both ligand classes, present available experimental data to benchmark their performance in key cross-coupling reactions, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
Ligand Classes Under the Magnifying Glass: A Structural and Mechanistic Overview
The Incumbents: Standard Phosphine Ligands
Standard phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos), are the gold standard in palladium-catalyzed cross-coupling. Their success stems from a combination of steric bulk and electron-donating ability. The steric hindrance promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[4] The electron-rich nature of the phosphorus atom enhances the rate of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]
The Challengers: 2-(3-Aminophenyl)phenol-Based Ligands
2-(3-Aminophenyl)phenol and its derivatives represent a class of N,O-bidentate ligands that offer a distinct coordination environment to the palladium center. These ligands are typically synthesized through the condensation of an aminophenol with an appropriate aldehyde or ketone. The resulting Schiff base can then be reduced to afford the final aminophenol ligand. This modular synthesis allows for fine-tuning of the steric and electronic properties of the ligand.
Mechanistically, these N,O-ligands can stabilize the palladium catalyst through a chelating effect. The electronic properties of the catalyst can be modulated by substituents on the aromatic rings of the aminophenol backbone. It is hypothesized that the hemilabile nature of the N-Pd bond could play a role in the catalytic cycle, potentially opening a coordination site for substrate binding.
Head-to-Head Performance: A Data-Driven Comparison
Direct, side-by-side comparative studies of 2-(3-aminophenyl)phenol-based ligands and standard phosphine ligands under identical conditions are limited in the published literature. However, we can draw meaningful comparisons by examining their performance in similar classes of reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of ligand is critical, especially when dealing with unactivated or sterically hindered aryl chlorides.
Table 1: Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
Analysis: The data clearly shows the high efficiency of standard phosphine ligands like XPhos and SPhos, which can achieve near-quantitative yields at room temperature with low catalyst loadings. The amino acid-derived bisphenolate ligand, a more complex aminophenol derivative, also shows good activity, albeit at a slightly higher temperature and with a longer reaction time. This suggests that while aminophenol-based ligands are promising, further optimization is needed to match the performance of the leading phosphine ligands in this application.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The reaction is notoriously sensitive to the choice of ligand, particularly when coupling primary amines or challenging heteroaryl halides.
Table 2: Performance in the Buchwald-Hartwig Amination
Analysis: Standard phosphine ligands demonstrate excellent performance in the Buchwald-Hartwig amination, with BrettPhos being particularly effective for the coupling of primary amines. RuPhos and XPhos also show high yields with a range of substrates. Notably, a palladium catalyst system with an aminophenol-based ligand (in this case, for selective N-arylation of an aminophenol) shows comparable yield to the phosphine systems, highlighting the potential of this ligand class in C-N bond formation.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the benchmark reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the ligand, the aryl halide, and the arylboronic acid.
Add the base to the reaction mixture.
Add the anhydrous, degassed solvent via syringe.
Stir the reaction mixture at the desired temperature (e.g., room temperature or 80-100 °C).
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand.
Aryl halide (1.0 mmol)
Amine (1.2 mmol)
Base (e.g., NaOtBu, 1.4 mmol)
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium precatalyst (or palladium source and ligand), the aryl halide, and the base to an oven-dried reaction vial.
Add the anhydrous, degassed solvent via syringe.
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Landscape
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a logical workflow for ligand benchmarking.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A systematic workflow for benchmarking ligand performance.
Conclusion and Future Outlook
Standard phosphine ligands, particularly the bulky biarylphosphines developed by Buchwald and others, remain the leading choice for a wide array of palladium-catalyzed cross-coupling reactions due to their exceptional reactivity and broad applicability. [3][13]The extensive body of research supporting their use provides a high degree of predictability and reliability.
However, 2-(3-aminophenyl)phenol-based ligands are emerging as a viable and potentially cost-effective alternative. The available data, though not from direct comparative studies, indicates that these N,O-bidentate ligands can facilitate challenging C-C and C-N bond formations with good to excellent yields. [7][11][12]Their modular synthesis offers an attractive platform for the development of new catalysts with tailored properties.
For researchers and drug development professionals, the choice of ligand will ultimately depend on the specific transformation, the cost and availability of the ligand, and the desired reaction conditions. While phosphine ligands are the established workhorses, the continued exploration and optimization of 2-(3-aminophenyl)phenol-based ligands may soon provide a new set of powerful tools for the synthetic chemist's toolbox. Further head-to-head benchmarking studies are crucial to fully elucidate the relative strengths and weaknesses of these two promising ligand classes.
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Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes - Der Pharma Chemica. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC. [Link]
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to - Semantic Scholar. [Link]
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
(PDF) The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - ResearchGate. [Link]
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides - ResearchGate. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]
Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. [Link]
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC. [Link]
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Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal. [Link]
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Suzuki Coupling Reactions Catalyzed with Palladacycles and Palladium(II) Complexes of 2‐Thiophenemethylamine‐Based Schiff Bases: Examples of Divergent Pathways for the Same Ligand - R Discovery. [Link]
Validating the Purity of Commercial 2-(3-Aminophenyl)phenol: A GC-MS Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Commercial 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) is a highly valued biphenylamine building block utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Commercial 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) is a highly valued biphenylamine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and organic light-emitting diodes (OLEDs)[1]. However, validating the purity of this compound presents a distinct analytical challenge. The presence of both a hydroxyl (-OH) and a primary amine (-NH2) group on the biphenyl scaffold creates strong intermolecular hydrogen bonding, which can lead to severe peak tailing, poor chromatographic resolution, and thermal degradation if analyzed improperly[2].
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques for the purity validation of 2-(3-Aminophenyl)phenol. It provides a self-validating, mechanistic protocol grounded in ICH Q2(R2) regulatory standards[3].
Objective Comparison of Purity Validation Techniques
While GC-MS is a powerhouse for volatile and semi-volatile analysis, it is essential to understand how it performs relative to High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for this specific biphenylamine.
Table 1: Comparative Performance of Analytical Alternatives
Parameter
GC-MS (Derivatized)
HPLC-UV (Reverse Phase)
qNMR (1H-NMR)
Primary Advantage
High specificity; structural elucidation of unknown impurities via library matching.
No derivatization required; excellent for thermally labile compounds.
Absolute quantitation without the need for a reference standard.
Excellent: Resolves structurally similar biphenyl isomers and oxidation byproducts[5].
Good: Relies on retention time and chromophore presence; co-elution is a risk.
Moderate: Overlapping aromatic signals can complicate integration.
Throughput & Prep
Moderate (Requires 60 min derivatization step).
High (Direct injection after dissolution).
High (Direct dissolution in deuterated solvent).
Verdict: For routine assay testing, HPLC-UV is sufficient. However, for rigorous purity validation and impurity profiling —especially when qualifying a new commercial supplier or assessing degradation products—GC-MS is the superior choice due to its unparalleled sensitivity and mass spectral confirmation capabilities[5].
Mechanistic Causality: Why Derivatization is Non-Negotiable
Direct GC-MS analysis of 2-(3-Aminophenyl)phenol often results in poor data quality. The active protons on the amine and phenol groups interact strongly with the silanol groups of the GC column stationary phase.
The Solution: Silylation via BSTFA + 1% TMCS
To circumvent thermal instability and peak tailing, the compound must be chemically modified. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS)[6],[7].
The Mechanism: BSTFA reacts with the active hydrogens of the -OH and -NH2 groups via a nucleophilic substitution reaction, replacing them with trimethylsilyl (TMS) groups[6].
The Catalyst: TMCS increases the electrophilicity of the silylating reagent, driving the reaction to completion even for sterically hindered amines[4].
The Result: The highly polar 2-(3-Aminophenyl)phenol is converted into a non-polar, highly volatile, and thermally stable TMS-derivative, ensuring sharp chromatographic peaks and highly reproducible mass spectra[7].
Experimental Protocol: A Self-Validating GC-MS Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard (IS) and adhering to ICH Q2(R2) guidelines for analytical procedure validation[8], the method automatically controls for variations in derivatization efficiency and injection volume.
Step-by-Step Methodology
1. Sample & Standard Preparation:
Accurately weigh 1.0 mg of commercial 2-(3-Aminophenyl)phenol and dissolve in 1.0 mL of anhydrous acetonitrile.
Self-Validation Step: Spike the solution with 20 µL of 0.3 mg/mL 2-chloro-L-phenylalanine (or a deuterated biphenyl analog) as the Internal Standard (IS)[7]. The IS ensures that any loss during sample prep is mathematically corrected during quantification.
2. Silylation Derivatization:
Transfer 100 µL of the spiked sample into a glass GC vial.
Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Causality note: Pyridine acts as both a solvent and an acid scavenger, neutralizing the acidic byproducts of the silylation reaction and driving it forward[4].
Seal the vial and incubate at 70 °C for 60 minutes[7].
Allow the sample to cool to room temperature before analysis.
3. GC-MS Instrumental Parameters:
Column: Rxi-5MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent low-bleed capillary column[4].
Injection: 1 µL, Splitless mode, Injector temperature at 260 °C[7].
Oven Program: Initial 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C, hold for 5 min[7].
MS Detection: Electron Ionization (EI) source at 70 eV. Operate in full scan mode (m/z 50–500) for impurity discovery, and Selected Ion Monitoring (SIM) mode for precise quantitation of the target TMS-derivative[7],[4].
Workflow Visualization
Below is the logical progression of the self-validating GC-MS workflow, mapping the transition from raw sample to regulatory compliance.
GC-MS analytical workflow for validating 2-(3-Aminophenyl)phenol purity.
Data Presentation: Evaluating Commercial Grades
When sourcing 2-(3-Aminophenyl)phenol, researchers must often choose between "Pharma Grade" and "Standard Commercial Grade". Using the GC-MS protocol outlined above, we can objectively compare the performance and purity profiles of these two tiers. The data below demonstrates how GC-MS uncovers hidden impurities that HPLC-UV might miss.
Table 2: GC-MS Impurity Profiling of Commercial Grades
Analytical Metric (GC-MS)
High-Purity Pharma Grade
Standard Commercial Grade
Impact on Downstream Synthesis
Overall Purity (Target Peak Area %)
> 99.5%
96.2%
Lower yields in cross-coupling reactions.
Unreacted Precursor (e.g., 2-Phenylphenol)
Not Detected (< LOD)
1.8%
Can act as a chain terminator in polymerization.
Oxidation Byproducts (e.g., Quinone derivatives)
< 0.1%
1.5%
Introduces color impurities; highly detrimental to OLED applications.
Method Precision (% RSD, n=6)
0.8% (Compliant with ICH Q2)
1.2%
Both grades allow for reproducible quantification.
References
ICH Q2(R2) validation of analytical procedures site:ich.org. ICH Official Guidelines.
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis... CORE.
CAS No : 161887-01-0 | Product Name : 2-(3-Aminophenyl)phenol. Pharmaffiliates.
Discovery of potential biomarkers for osteoporosis using LC/GC−MS metabolomic methods. NIH.
Analysis of Bisphenol A, Nonylphenol, and Natural Estrogens in Vegetables and Fruits Using Gas Chromatography–Tandem Mass Spectrometry. ACS Publications.
Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds. Benchchem.
Quantitative determination of biphenyls and their metabolites in cell cultures using high-performance liquid chromatography. SciELO.
Thermal Stability Comparison: 2-(3-Aminophenyl)phenol vs. 2-(4-Aminophenyl)phenol using TGA and DSC
Executive Summary Evaluating the thermal stability of monomeric precursors is a critical first step in the rational design of high-performance materials, such as polybenzoxazoles (PBOs) and advanced thermosetting resins...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Evaluating the thermal stability of monomeric precursors is a critical first step in the rational design of high-performance materials, such as polybenzoxazoles (PBOs) and advanced thermosetting resins 1. In this technical guide, we objectively compare the thermal properties of 2-(3-Aminophenyl)phenol against its structural isomer, 2-(4-Aminophenyl)phenol . By utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we establish a self-validating framework to determine how structural isomerism impacts processing windows and ultimate thermal resilience.
Mechanistic Insights: The Impact of Meta vs. Para Substitution
The structural orientation of the aminophenyl group relative to the phenol ring fundamentally dictates the solid-state packing and thermal resilience of the monomer. Understanding this causality is essential for downstream polymer synthesis.
2-(4-Aminophenyl)phenol (Para-isomer): Exhibits a linear, highly symmetric conformation. This symmetry promotes dense intermolecular hydrogen bonding and highly efficient crystal lattice packing. Consequently, it requires more thermal energy to disrupt the lattice, resulting in a higher melting point (
Tm
) and superior thermal decomposition onset (
Td
).
2-(3-Aminophenyl)phenol (Meta-isomer): The meta-linkage introduces a geometric "kink" into the molecular structure. This steric disruption impedes optimal crystal packing. While this significantly reduces the
Tm
—thereby drastically improving solubility in organic solvents and lowering the processing temperature for resin infusion—it slightly compromises the ultimate thermal stability of the monomer 2.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, thermal characterization must isolate intrinsic material properties from environmental artifacts. The following protocols are designed to eliminate variables such as oxidative degradation and thermal history.
Thermogravimetric Analysis (TGA)
Objective: Determine the onset of thermal degradation (
Td,5%
) and char yield.
Standard: Adheres to the principles of ASTM E1131 for compositional analysis 3.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5.0 – 10.0 mg of the monomer into a pre-tared alumina (
Al2O3
) crucible.
Causality: Alumina is chosen over platinum to prevent potential catalytic effects during the high-temperature degradation of amine-containing compounds.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (
N2
) at a continuous flow rate of 50 mL/min.
Causality: An inert atmosphere isolates pure thermal pyrolysis from oxidative degradation, ensuring the measured mass loss is strictly due to molecular bond cleavage.
Temperature Program: Isotherm at 30 °C for 5 minutes to stabilize the microbalance, then ramp to 800 °C at a constant heating rate of 10 °C/min.
Data Extraction: Record the temperature at 5% mass loss (
Td,5%
) and the residual mass (char yield) at 600 °C.
Differential Scanning Calorimetry (DSC)
Objective: Quantify the melting point (
Tm
) and enthalpy of fusion (
ΔHf
).
Step-by-Step Methodology:
Sample Preparation: Encapsulate 3.0 – 5.0 mg of the sample in a hermetically sealed aluminum pan.
Causality: Hermetic sealing prevents the premature volatilization of any trace low-molecular-weight impurities or trapped moisture from skewing the endothermic heat flow.
Thermal Cycle (Heat-Cool-Heat):
Ramp 1: Heat from 25 °C to 250 °C at 10 °C/min.
Cooling: Quench cool back to 25 °C at 20 °C/min.
Ramp 2: Re-heat to 250 °C at 10 °C/min.
Causality: The first heating run erases the material's thermal history (e.g., residual stresses from crystallization or synthesis). The second heating run provides the true, reproducible thermodynamic melting point.
Data Presentation: Quantitative Comparison
The following table summarizes the representative thermal benchmarks for these two monomeric isomers based on established structure-property relationships in polybenzoxazole precursors.
Workflow for evaluating thermal stability and processing windows of aminophenyl phenol monomers.
Conclusion and Application Suitability
The choice between these two isomers hinges on the specific requirements of the final polymer matrix:
Choose 2-(4-Aminophenyl)phenol when synthesizing ultra-high-temperature resistant PBO fibers or aerospace composites where maximum thermal stability and high char yields are non-negotiable.
Choose 2-(3-Aminophenyl)phenol when formulating advanced composites, coatings, or adhesives that require a wider processing window, lower melt-infusion temperatures, and enhanced solubility in organic solvents, accepting a marginal trade-off in peak thermal stability.
References
ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.Applus DatapointLabs.
A Study of Poly(benzo[1,2-d:5,4-d']bisoxazole-2,6-diyl-1,4-phenylene) Reactions at Elevated Temperatures.Macromolecules (ACS Publications).
Synthesis of High Thermal Stability Polybenzoxazoles via Ortho-Imide-Functional Benzoxazine Monomers.ResearchGate.
assessing the reproducibility of published 2-(3-Aminophenyl)phenol synthesis protocols
Assessing the Reproducibility of Published 2-(3-Aminophenyl)phenol Synthesis Protocols: A Comparative Guide Executive Summary & Mechanistic Rationale 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) is a highly valuable biaryl...
Author: BenchChem Technical Support Team. Date: April 2026
Assessing the Reproducibility of Published 2-(3-Aminophenyl)phenol Synthesis Protocols: A Comparative Guide
Executive Summary & Mechanistic Rationale
2-(3-Aminophenyl)phenol (CAS: 161887-01-0) is a highly valuable biaryl building block utilized in the development of advanced therapeutics, including kinase inhibitors and heteroaryl carboxamides[1][2]. However, synthesizing this molecule presents a distinct challenge: the presence of both an unprotected hydroxyl (-OH) and an amino (-NH2) group on the biphenyl core.
These electron-rich, coordinating moieties can easily poison palladium catalysts during standard Suzuki-Miyaura cross-coupling by competitively binding to the Pd(II) intermediate, stalling the catalytic cycle. Furthermore, the unprotected groups risk undesired C-N or C-O cross-coupling side reactions if the electronic environment of the catalyst is not strictly controlled.
This guide provides an objective, data-driven comparison of two primary synthetic strategies. By dissecting the causality behind catalyst selection, solvent effects, and workup procedures, we establish a self-validating framework for reproducible scale-up.
Suzuki-Miyaura cycle highlighting interference risks from unprotected heteroatoms.
Comparative Analysis of Synthetic Routes
To achieve a high-yielding synthesis of 2-(3-Aminophenyl)phenol, researchers typically choose between two primary coupling pairs.
Route A: 2-Hydroxyphenylboronic Acid + 3-Bromoaniline
This route utilizes a standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] catalyst. As documented in optimization studies for similar biphenyl systems[3], the use of a 1,4-dioxane/water solvent mixture is critical. The water dissolves the inorganic base (K2CO3), facilitating the formation of the reactive boronate species required for transmetalation, while dioxane maintains the solubility of the organic substrates. However, Pd(PPh3)4 is highly sensitive to oxidation and can struggle with the steric bulk of the ortho-hydroxyl group.
Route B: 2-Bromophenol + 3-Aminophenylboronic Acid
This alternative approach employs [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and prevents catalyst deactivation by the free amine. Patents describing the synthesis of heteroaryl carboxamides have successfully utilized this catalyst system[2][4]. The electron-rich nature of 2-bromophenol makes oxidative addition slower, but the robust dppf ligand compensates by stabilizing the intermediate.
Workflow comparison between Route A and Route B for 2-(3-Aminophenyl)phenol synthesis.
Experimental Protocols: Self-Validating Workflows
Protocol A: Synthesis via 2-Hydroxyphenylboronic Acid
Causality Note: Degassing the solvents is non-negotiable. Pd(PPh3)4 is highly susceptible to oxidation by dissolved O2, which converts the active phosphine ligands to inert phosphine oxides, permanently terminating the catalytic cycle.
Step 1 (Preparation): In a Schlenk flask, combine 2-hydroxyphenylboronic acid (1.2 equiv), 3-bromoaniline (1.0 equiv), and K2CO3 (2.5 equiv).
Step 2 (Solvent Addition): Add a 5:1 mixture of 1,4-dioxane and deionized water. Sparg the mixture with Argon for 15 minutes.
Self-Validation Check: The solution should turn a characteristic pale yellow/green. A rapid transition to black indicates premature catalyst decomposition (palladium black formation).
Step 4 (Reaction): Heat the mixture to 100°C under Argon for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active 3-bromoaniline spot confirms reaction progress.
Step 5 (Workup): Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium particulates. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate.
Step 6 (Purification): Purify via silica gel column chromatography to yield the target compound.
Protocol B: Synthesis via 3-Aminophenylboronic Acid
(Adapted from heteroaryl carboxamide patents[2][4])
Causality Note: The use of Pd(dppf)Cl2 allows for lower reaction temperatures (60-80°C) compared to Route A. The bidentate ligand prevents the free amine of the boronic acid from displacing the phosphines, maintaining catalyst integrity even in polar coordinating solvents like DMF.
Step 1 (Preparation): In a reaction vessel, dissolve 2-bromophenol (1.0 equiv) and 3-aminophenylboronic acid (1.2 equiv) in DMF.
Step 2 (Base & Catalyst): Add 2M aqueous Na2CO3 solution (2.0 equiv) followed by Pd(dppf)Cl2 (2-5 mol%).
Step 3 (Reaction): Heat the mixture to 60°C for 18 hours.
Self-Validation Check: Use LC-MS to monitor the formation of the product mass. The target peak will present at m/z = 186.1 [M+H]+.
Step 4 (Workup): Filter the crude mixture through kieselguhr (diatomaceous earth) to strip out the bulk of the palladium.
Step 5 (Purification): Due to the polar nature of the product and the high boiling point of DMF, preparative HPLC is recommended for isolation, followed by concentration and high-vacuum drying.
Quantitative Data Comparison
Parameter
Route A (Pd(PPh3)4 / K2CO3)
Route B (Pd(dppf)Cl2 / Na2CO3)
Primary Challenge
Steric hindrance at ortho-OH group
Boronic acid protodeboronation
Catalyst Loading
5 - 10 mol%
2 - 5 mol%
Reaction Temperature
100°C (Reflux)
60°C - 80°C
Reaction Time
12 - 16 hours
18 hours
Typical Yield
55% - 65%
75% - 85%
Scalability
Moderate (Requires rigorous degassing)
High (More robust catalyst system)
Purification Method
Column Chromatography
Preparative HPLC
Conclusion & Best Practices
For the reproducible synthesis of 2-(3-Aminophenyl)phenol, Route B utilizing Pd(dppf)Cl2 and 2-bromophenol is the superior choice for drug development professionals. The bidentate dppf ligand effectively mitigates the poisoning risk posed by the unprotected amine and hydroxyl groups, allowing for lower catalyst loadings and higher overall yields. While Route A is viable for small-scale discovery chemistry, its reliance on the oxidation-sensitive Pd(PPh3)4 makes it less robust for industrial scale-up.
Regardless of the chosen route, rigorous deoxygenation of solvents and the use of diatomaceous earth filtration during workup are critical self-validating steps to ensure high-purity biaryl products free of heavy metal contamination.
Here is the comprehensive operational and disposal guide for 2-(3-Aminophenyl)phenol, designed for laboratory professionals and drug development scientists. Physicochemical Risk Profile & Disposal Rationale In drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive operational and disposal guide for 2-(3-Aminophenyl)phenol, designed for laboratory professionals and drug development scientists.
Physicochemical Risk Profile & Disposal Rationale
In drug development and synthetic chemistry, 2-(3-Aminophenyl)phenol (CAS: 161887-01-0) is utilized as a specialized intermediate[1]. Structurally, it contains both a nucleophilic primary amine and a weakly acidic phenolic hydroxyl group.
The Causality of Disposal Choices:
Because of its dual functional groups, this compound is susceptible to rapid oxidation and can react exothermically with strong oxidizing agents or concentrated acids. Furthermore, aniline and phenol derivatives generally exhibit significant aquatic toxicity and potential dermal absorption risks. Therefore, disposal protocols cannot rely on aqueous drain discharge or standard municipal solid waste. The self-validating standard for this chemical is high-temperature incineration via a licensed hazardous waste contractor, ensuring complete thermal destruction of the aromatic rings and nitrogenous components into simple, scrubbable gases (CO2, H2O, NOx).
Regulatory Grounding
In the United States, the disposal of this chemical falls strictly under the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA)[2]. Research facilities must manage this waste according to 40 CFR 262 (Generator Requirements) or Subpart K (Academic Laboratories Rule), which mandates strict accumulation limits, regular documented inspections, and prohibition of disposal in regular trash or sewer systems[2][3].
Step-by-Step Disposal Methodology
This protocol establishes a self-validating workflow ensuring compliance from the point of generation to final destruction.
Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Rationale: HDPE prevents leaching, while amber glass mitigates potential photo-oxidation of the amine/phenol groups. Containers must have secure, leak-proof closures[2].
Isolate from Incompatibles: Never mix 2-(3-Aminophenyl)phenol waste with nitric acid, peroxides, or halogenating agents. Store strictly with other compatible organic wastes (e.g., halogen-free solvents or solid organics).
Immediate Labeling: Affix a hazardous waste label the moment the first drop or crystal of waste enters the container. The label must explicitly state "Hazardous Waste" and list the chemical name (no abbreviations) and primary hazard (e.g., "Toxic/Irritant").
Step 2: Satellite Accumulation Area (SAA) Management
Proximity Rule: Store the waste container at or near the point of generation, under the direct control of the operator generating the waste[2].
Secondary Containment: Place the primary container inside a chemically resistant secondary containment tray to capture potential spills.
Volume Monitoring: Do not exceed 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in the SAA. Once the limit is reached, date the container; it must be moved to the Central Accumulation Area within 3 days[4].
Step 3: Transfer to Central Accumulation Area (CAA)
Logistical Handoff: Transfer the sealed, labeled container to the facility's designated CAA.
Regulatory Timers: Depending on your facility's generator status (Large, Small, or Very Small Quantity Generator), the waste can only remain on-site for a strict period (typically 90 or 180 days)[5]. Update your computer-based inventory system to track this deadline[5].
Weekly Inspections: Conduct and document weekly inspections of the CAA to verify container integrity and check for signs of bulging or deterioration[2][5].
Step 4: Final Lab Pack and Manifesting
Contractor Verification: Engage a certified hazardous waste disposal vendor with current EPA permits, comprehensive insurance, and trained hazardous materials handlers[2].
Lab Packing: The contractor will segregate the 2-(3-Aminophenyl)phenol into a "lab pack"—a larger DOT-approved shipping drum filled with inert absorbent material (e.g., vermiculite)[3].
Cradle-to-Grave Documentation: Sign the Uniform Hazardous Waste Manifest. Retain your copy indefinitely to prove the chemical was transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6].
Quantitative Operational Parameters
The following table summarizes the critical logistical parameters for managing 2-(3-Aminophenyl)phenol waste streams.
Parameter
Specification
Regulatory/Scientific Rationale
Primary Container
HDPE or Amber Glass
Chemical compatibility; prevents photo-degradation[2].
Secondary Containment
Required (110% capacity)
Prevents environmental release during primary failure[2].
SAA Volume Limit
< 55 Gallons
RCRA standard for Satellite Accumulation Areas[4].
CAA Storage Limit
90 - 180 Days
Dependent on EPA Generator Status (LQG vs. SQG)[5].
Final Treatment
High-Temp Incineration
Ensures complete thermal destruction of aromatic/amine structures.
Waste Lifecycle Workflow
Fig 1: RCRA-compliant lifecycle workflow for 2-(3-Aminophenyl)phenol laboratory waste.
References
NextSDS. 2-(3-AMinophenyl)phenol — Chemical Substance Information. Retrieved from [Link]
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]
Lab Manager. Hazardous Waste Management in the Laboratory. Retrieved from[Link]
Environmental Management Services (EMS). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from[Link]
Case Western Reserve University. RCRA | Environmental Health and Safety. Retrieved from [Link]
ASTM International. D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from[Link]